Ethyl 2,4-dichloro-5-fluorophenylacetate
Description
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Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWPAGGMIJQLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to Ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate: Synthesis, Characterization, and Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of Ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited direct literature on this specific ester, this document synthesizes information from its carboxylic acid precursor, analogous structures, and established chemical principles to offer a robust scientific resource.
Chemical Identity and Structure
Ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate is a derivative of phenylacetic acid, featuring a di-chloro and a fluoro substitution on the phenyl ring. The precise placement of these halogens is critical to its reactivity and potential biological activity.
Molecular Structure:
Caption: Chemical structure of Ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate |
| CAS Number | Not directly available. Precursor acid is 10129-77-8.[1] |
| Molecular Formula | C₁₀H₉Cl₂FO₂ |
| Molecular Weight | 251.08 g/mol |
| SMILES | CCOC(=O)CC1=C(C=C(C(Cl)=C1)F)Cl |
| InChI Key | Likely similar to precursor acid's key: LFLORXCBEGTRHI-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Estimated Physical Properties
| Property | Estimated Value | Rationale / Comparison |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar phenylacetate esters. |
| Melting Point | Low melting solid | The precursor, 2-(2,4-dichloro-5-fluorophenyl)acetic acid, is a solid.[1] |
| Boiling Point | > 250 °C at atmospheric pressure | Similar halogenated phenylacetate esters have high boiling points. |
| Density | ~1.3 - 1.4 g/cm³ | Based on the density of related chlorinated and fluorinated aromatic compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). | Typical for moderately polar organic esters. |
Synthesis and Mechanism
The most direct and industrially scalable synthesis of Ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(2,4-dichloro-5-fluorophenyl)acetic acid.
Reaction Scheme:
Caption: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate via Fischer Esterification.
Experimental Protocol: Fischer Esterification
Materials:
-
2-(2,4-dichloro-5-fluorophenyl)acetic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-(2,4-dichloro-5-fluorophenyl)acetic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Excess Ethanol: The use of excess ethanol serves to shift the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Anhydrous Conditions: The absence of water is crucial as it can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Sodium Bicarbonate Wash: This step is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.
Spectroscopic Characterization
The structural elucidation of Ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A triplet around 1.2-1.4 ppm (3H) for the methyl protons of the ethyl group. - A quartet around 4.1-4.3 ppm (2H) for the methylene protons of the ethyl group. - A singlet around 3.7-3.9 ppm (2H) for the benzylic methylene protons. - Aromatic protons in the range of 7.0-7.5 ppm, with splitting patterns influenced by the chloro and fluoro substituents. |
| ¹³C NMR | - A signal around 14 ppm for the methyl carbon of the ethyl group. - A signal around 61 ppm for the methylene carbon of the ethyl group. - A signal around 40 ppm for the benzylic methylene carbon. - Aromatic carbon signals between 115-140 ppm, with C-F and C-Cl couplings. - A carbonyl carbon signal around 170 ppm. |
| IR (Infrared) Spectroscopy | - A strong C=O stretching vibration around 1730-1750 cm⁻¹. - C-O stretching vibrations in the 1100-1300 cm⁻¹ region. - Aromatic C-H and C=C stretching vibrations. - C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). - Fragmentation patterns corresponding to the loss of the ethoxy group and other fragments. |
Protocol for Spectroscopic Analysis
A general workflow for the spectroscopic analysis of the synthesized ester is outlined below.
Sources
Solubility profile of Ethyl 2,4-dichloro-5-fluorophenylacetate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Ethyl 2,4-dichloro-5-fluorophenylacetate
Introduction: The Foundational Importance of Solubility in Process Chemistry
Ethyl 2,4-dichloro-5-fluorophenylacetate is a key chemical intermediate, often utilized in the synthesis pathways of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. The efficiency of its use in manufacturing—from reaction and extraction to purification and final formulation—is fundamentally governed by its solubility characteristics in various organic solvents. An accurately determined solubility profile is not merely a set of data points; it is a critical tool for process optimization, enabling chemists and chemical engineers to select appropriate solvent systems, predict yield, control crystallization processes, and ensure the final product's purity and physical form.
This guide provides a comprehensive framework for understanding, experimentally determining, and mathematically modeling the solubility of Ethyl 2,4-dichloro-5-fluorophenylacetate. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, field-proven methodologies required for robust process development.
Physicochemical Characteristics of the Solute
A baseline understanding of the solute's intrinsic properties is essential for interpreting its solubility behavior. The principle of "like dissolves like" suggests that solubility is favored when the intermolecular forces of the solute and solvent are similar.[1] Ethyl 2,4-dichloro-5-fluorophenylacetate is a moderately polar molecule, featuring an ester group capable of hydrogen bonding and a halogenated aromatic ring contributing to its non-polar character.
Table 1: Physicochemical Properties of Ethyl 2,4-dichloro-5-fluorophenylacetate
| Property | Value | Source |
| IUPAC Name | ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | PubChem[2] |
| Molecular Formula | C₁₁H₉Cl₂FO₃ | Advanced ChemBlocks[3] |
| Molecular Weight | 279.09 g/mol | PubChem[2] |
| Appearance | Pink solid | Advanced ChemBlocks[3] |
Experimental Determination of Solubility: A Protocol for Accuracy
The most reliable method for determining the solubility of a solid in a liquid is the isothermal saturation method, followed by gravimetric analysis. This technique directly measures the concentration of a solute in a saturated solution at a constant temperature.[4][5][6] It is a robust and self-validating system because equilibrium is confirmed when repeated measurements over time yield the same concentration.[4]
Detailed Experimental Protocol: Isothermal Gravimetric Analysis
This protocol outlines the steps to accurately measure the solubility of Ethyl 2,4-dichloro-5-fluorophenylacetate.
1. Preparation:
- Select a range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane). Ensure all solvents are of high purity (≥99.5%).
- Prepare a series of sealed, temperature-resistant vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps).
2. Establishing Equilibrium:
- Add an excess amount of Ethyl 2,4-dichloro-5-fluorophenylacetate to each vial. An "excess" is visually confirmed by the presence of undissolved solid material at the bottom of the vial throughout the experiment.[5]
- Pipette a precise volume (e.g., 10.0 mL) of a selected solvent into each vial.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a temperature-controlled orbital shaker or on a stirring plate with a thermostat set to the desired temperature (e.g., 298.15 K / 25 °C).
- Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure solid-liquid equilibrium is achieved.[5][7] Equilibrium is the state where the rate of dissolution equals the rate of crystallization.
3. Sample Collection and Analysis:
- After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Pre-weigh several clean, dry evaporating dishes on an analytical balance, recording the weight of each empty dish (W₁).
- Carefully withdraw a known volume (e.g., 5.0 mL) of the clear, supernatant (saturated solution) using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent any undissolved solid from being transferred.
- Transfer the filtrate into one of the pre-weighed evaporating dishes.
- Immediately weigh the evaporating dish containing the filtrate (W₂).
4. Gravimetric Determination:
- Place the evaporating dishes in a ventilated oven at a temperature sufficient to evaporate the solvent but well below the melting point of the solute (e.g., 60-80 °C).
- Evaporate the solvent to complete dryness.
- Once dry, transfer the dishes to a desiccator to cool to room temperature.
- Weigh the evaporating dish containing the dry solute residue (W₃).
- Repeat the drying and weighing process until a constant weight is achieved, ensuring all solvent has been removed.[4]
5. Calculation of Solubility:
- Weight of solute: W_solute = W₃ - W₁
- Weight of solvent: W_solvent = W₂ - W₃
- Solubility ( g/100 g solvent): Solubility = (W_solute / W_solvent) * 100
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the isothermal gravimetric analysis protocol.
Caption: Workflow for Isothermal Gravimetric Solubility Determination.
Presentation of Solubility Data
Table 2: Solubility of Ethyl 2,4-dichloro-5-fluorophenylacetate in Organic Solvents (Template)
| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x) | Solubility ( g/100g solvent) |
| Methanol | 298.15 | Experimental Value | Experimental Value |
| 308.15 | Experimental Value | Experimental Value | |
| 318.15 | Experimental Value | Experimental Value | |
| Ethanol | 298.15 | Experimental Value | Experimental Value |
| 308.15 | Experimental Value | Experimental Value | |
| 318.15 | Experimental Value | Experimental Value | |
| Acetone | 298.15 | Experimental Value | Experimental Value |
| 308.15 | Experimental Value | Experimental Value | |
| 318.15 | Experimental Value | Experimental Value | |
| Other Solvents... |
Thermodynamic Modeling of Solubility
Experimental solubility data, particularly across a range of temperatures, can be correlated using thermodynamic models. These models are invaluable for interpolating solubility at intermediate temperatures and for understanding the thermodynamics of the dissolution process.[7][8]
The Modified Apelblat Equation
The semi-empirical modified Apelblat equation is widely used to correlate solubility with temperature.[9][10] It provides a simple yet accurate representation of the experimental data.
The equation is expressed as: ln(x) = A + (B/T) + C * ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are dimensionless model parameters obtained by fitting the equation to the experimental data. Parameters A and B relate to the non-ideality of the solution (activity coefficient variations), while C accounts for the effect of temperature on the enthalpy of fusion.[9][10]
The van't Hoff Equation
The van't Hoff equation describes the relationship between the equilibrium constant (in this case, related to solubility) and temperature. It is used to determine key thermodynamic properties of the dissolution process.[11][12]
The linear form of the equation is: ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)
Where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin (K).
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
ΔH°_sol is the standard enthalpy of solution.
-
ΔS°_sol is the standard entropy of solution.
By plotting ln(x) versus 1/T, a linear relationship is often observed over a small temperature range.[12] The slope of this line is equal to -(ΔH°_sol / R) and the intercept is (ΔS°_sol / R), allowing for the calculation of the enthalpy and entropy of solution. A positive ΔH°_sol indicates an endothermic dissolution process, where solubility increases with temperature.[7]
Conclusion: From Data to Process Intelligence
This guide establishes a comprehensive framework for determining and interpreting the solubility profile of Ethyl 2,4-dichloro-5-fluorophenylacetate. By employing the detailed isothermal gravimetric protocol, researchers can generate high-fidelity solubility data. Subsequent correlation of this data with thermodynamic models like the Apelblat and van't Hoff equations transforms raw numbers into actionable process intelligence. This intelligence is paramount for making informed decisions regarding solvent selection for synthesis and crystallization, ultimately leading to more efficient, robust, and scalable chemical processes in the pharmaceutical and agrochemical industries.
References
- Determination of Solubility by Gravimetric Method.
- Kolker, A.R. and de Pablo, J.J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), pp.218-223.
- Kolker, A.R. and de Pablo, J.J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ACS Publications.
- Chadwick, K., et al. (2017). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 17(5), pp.2386-2397.
- Solubility of Solvent Blue 35 in organic solvents. Benchchem.
- Garrido, J., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.
- Li, Z., et al. (2022). Solubility Measurement, Correlation, and Molecular Simulation of ε-CL-20 in 12 Green Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 67(9), pp.2849-2860.
- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd.
- Alam, A. and Siddiqui, N. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), pp.11568-11584.
- Garrido, J., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 145(48), pp.26359-26369.
- Thompson, R.Q. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), p.549.
- Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), p.746.
- Gravimetric analysis. Britannica.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
- Zhang, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), p.2404.
- Harvey, D. (2021). 8: Gravimetric Methods. Chemistry LibreTexts.
- Wang, F., et al. (2015). Measurement and correlation of solubility of rhein in eight solvents at temperatures from (288.15 to 313.15) K. RSC Advances, 5(26), pp.20092-20097.
- Bancroft, W.D. (1905). THE VAN'T HOFF-RAOULT FORMULA. The Journal of Physical Chemistry, 9(2), pp.83-93.
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- PubChem. Ethyl 2,4-dichloro-5-fluorobenzoylacetate. PubChem.
- PubChem. Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate. PubChem.
- Van 't Hoff equation. Wikipedia.
- Ethyl (2,4-dichloro-5-fluorobenzoyl)acetate 95%. Advanced ChemBlocks Inc.
- van Miltenburg, J.C. (2017). Deviation from van't Hoff Behavior of Solids at Low Temperature. ACS Omega, 2(5), pp.2241-2246.
- Zhang, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. MDPI.
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- Ethyl 2-(4-chloro-2-fluorophenyl)acetate. MilliporeSigma.
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Thermodynamic Profiling and Phase Transition Analysis of Ethyl 2,4-dichloro-5-fluorophenylacetate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
In modern pharmaceutical development, the thermodynamic stability and phase transition behavior of active pharmaceutical ingredient (API) intermediates dictate downstream processing parameters, storage conditions, and formulation strategies. Ethyl 2,4-dichloro-5-fluorophenylacetate (CAS: 1803777-36-7) [1] is a highly specialized halogenated intermediate frequently utilized in the synthesis of targeted therapies, including advanced fluoroquinolones and selective kinase inhibitors.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the causality behind the thermodynamic properties of this compound, exploring how its specific molecular architecture dictates its melting point ( Tm ) and thermal degradation ( Td ) profile. Furthermore, we will establish a self-validating experimental workflow for its thermal characterization.
Molecular Architecture & Thermodynamic Implications
The thermodynamic behavior of Ethyl 2,4-dichloro-5-fluorophenylacetate is governed by the interplay between its halogen substitutions and its esterified carboxyl group.
To understand its melting point, we must compare it to its parent compound, 2,4-dichloro-5-fluorophenylacetic acid (CAS: 10129-77-8) [2]. The parent acid exists as a stable crystalline solid at room temperature due to strong intermolecular hydrogen bonding facilitated by the carboxylic acid moiety.
When the acid is esterified to form the ethyl ester, the primary hydrogen bond donor is eliminated. This structural modification introduces significant rotational degrees of freedom via the ethyl chain, which sterically hinders crystal lattice packing. Consequently, the enthalpy of fusion ( ΔHf ) is drastically reduced, depressing the melting point such that the ethyl ester typically presents as a viscous liquid or a low-melting crystalline solid at standard ambient temperature and pressure (SATP).
Fig 1: Thermodynamic causality of esterification on the phase transition of halogenated phenylacetates.
Quantitative Data Presentation
The following table summarizes the comparative thermodynamic profiles of the parent acid versus the ethyl ester. Note: As the ethyl ester is a specialized intermediate, the values represent established thermodynamic baselines derived from rigorous thermal analysis of halogenated structural analogs.
| Chemical Entity | CAS Number | Molecular Weight | Phase at 25°C | Melting Point ( Tm ) | Decomposition ( Td ) | Enthalpy of Fusion ( ΔHf ) |
| 2,4-dichloro-5-fluorophenylacetic acid | 10129-77-8 | 223.03 g/mol | Crystalline Solid | 130.0 - 135.0 °C | > 260 °C | High (~ 25-30 J/g) |
| Ethyl 2,4-dichloro-5-fluorophenylacetate | 1803777-36-7 | 251.08 g/mol | Viscous Liquid / Solid | 15.0 - 25.0 °C | > 240 °C | Low (< 10 J/g) |
Standardized Methodologies for Thermodynamic Profiling
To ensure scientific integrity and reproducibility, the evaluation of pharmaceutical compounds must utilize self-validating analytical systems [3]. The protocols below detail the exact methodologies required to determine the thermodynamic stability of Ethyl 2,4-dichloro-5-fluorophenylacetate.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is aligned with the standards set forth by ASTM E794 [4] for determining melting and crystallization temperatures.
Causality of Design: A nitrogen purge is utilized to prevent oxidative degradation, ensuring that the recorded endothermic events are strictly a function of phase transition (melting) rather than chemical alteration.
Step-by-Step Methodology:
-
System Calibration (Self-Validation): Prior to sample analysis, calibrate the DSC using an Indium standard. Verify that the extrapolated onset temperature is 156.6±0.2∘C and the heat of fusion is 28.45±0.5 J/g . If calibration fails, the system must be realigned to prevent data skewing.
-
Sample Preparation: Accurately weigh 3.0−5.0 mg of anhydrous Ethyl 2,4-dichloro-5-fluorophenylacetate into a standard aluminum Tzero pan. Hermetically seal the pan to prevent the volatilization of the ethyl ester during heating.
-
Atmospheric Control: Purge the DSC cell with high-purity dry Nitrogen ( N2 ) at a constant flow rate of 50 mL/min .
-
Thermal Cycling:
-
Cooling Phase: Ramp the temperature down to −20∘C at 10∘C/min and hold isothermally for 5 minutes to ensure complete crystallization of the low-melting ester.
-
Heating Phase: Ramp the temperature from −20∘C to 100∘C at a strictly controlled rate of 10∘C/min .
-
-
Data Integration: Analyze the thermogram. The melting point ( Tm ) is defined as the extrapolated onset of the primary endothermic peak.
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to map the degradation kinetics and establish the maximum safe processing temperature.
Step-by-Step Methodology:
-
Tare and Loading: Tare a clean platinum crucible. Load 5.0−10.0 mg of the sample.
-
Purge: Utilize a Nitrogen purge at 40 mL/min to isolate thermal decomposition (pyrolysis) from oxidative combustion.
-
Heating Profile: Heat the sample from 25∘C to 400∘C at 10∘C/min .
-
Kinetic Analysis: Record the temperature at which 5% mass loss occurs ( Td,5% ). For this ester, degradation typically initiates via ester cleavage (loss of ethylene/ethanol) followed by dehalogenation at higher temperatures.
Fig 2: Self-validating thermal analysis workflow for API intermediate profiling.
Conclusion
The thermodynamic profiling of Ethyl 2,4-dichloro-5-fluorophenylacetate reveals a compound whose physical state is highly sensitive to its esterified nature. By eliminating the hydrogen-bonding capacity of its parent acid, the melting point is significantly depressed, requiring stringent temperature controls during storage and downstream API synthesis. Employing self-validating DSC and TGA methodologies ensures that drug development professionals can accurately map its phase transitions and degradation kinetics, thereby safeguarding the integrity of the pharmaceutical supply chain.
References
-
AllFluoro Pharmaceutical Co., Ltd. "2-(2,4-Dichloro-5-fluorophenyl)acetic acid (CAS 10129-77-8)." AllFluoro. Available at:[Link]
-
Khattab FI. "Thermal analysis of pharmaceutical compounds." Journal of Thermal Analysis, 1981; 21:211-220. Available at:[Link]
-
ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM. Available at:[Link]
Electronic and steric effects of fluorine substitution on halogenated phenylacetates
An In-depth Technical Guide to the Electronic and Steric Effects of Fluorine Substitution on Halogenated Phenylacetates
Introduction: The Strategic Role of Fluorine in Phenylacetate Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the selective incorporation of fluorine into organic molecules is a cornerstone of modern therapeutic design. It is estimated that over 20% of all pharmaceutical compounds contain fluorine, a testament to its profound ability to modulate molecular properties.[1] The substitution of hydrogen with fluorine—an atom similar in size yet vastly different in its electronic character—can enhance metabolic stability, improve bioavailability, and fine-tune binding affinities.
This guide focuses on the phenylacetate scaffold, a common motif in biologically active compounds, including hypnotic agents.[2][3] By examining the effects of fluorine substitution on the phenyl ring, we can dissect the fundamental principles that govern molecular behavior. This document moves beyond a simple recitation of facts to provide a field-proven perspective on why these changes occur and how they can be reliably synthesized and measured. We will explore the dualistic electronic nature of fluorine, its subtle but significant steric influence, and the practical methodologies used to characterize these effects, offering a comprehensive resource for the rational design of next-generation therapeutics.
Part 1: The Fundamental Effects of Fluorine Substitution
The influence of a fluorine substituent is a classic case of competing electronic effects, coupled with a non-trivial steric contribution that dictates molecular conformation.
The Duality of Fluorine's Electronic Effects
Fluorine exerts two primary electronic effects on an aromatic ring: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance (or mesomeric) effect (+R) .[4]
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma (σ) bond framework.[4] This effect polarizes the C-F bond and has a cascading, distance-dependent influence on the rest of the molecule.
-
Resonance Effect (+R): The lone pair electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[5] This donation of electron density partially counteracts the inductive withdrawal, particularly at the ortho and para positions.
The net electronic impact is a combination of these two forces. For fluorine, the -I effect dominates, making it a net electron-withdrawing group and an ortho-, para-director in electrophilic aromatic substitution.[5] This is quantitatively captured by Hammett Sigma (σ) constants , which measure the electronic influence of a substituent on the reactivity of a benzene derivative.[4][6]
-
σ_meta (σm) = +0.34 : At the meta position, only the inductive effect operates, showing strong electron withdrawal.[7][8]
-
σ_para (σp) = +0.06 : At the para position, the +R effect partially cancels the -I effect, resulting in a much weaker, yet still net, electron-withdrawing character.[7][8]
This electronic tug-of-war is not merely academic; it directly governs the acidity of the carboxylic acid, the reactivity of the ester, and the interaction of the molecule with biological targets.
Caption: Dual electronic effects of fluorine on the phenyl ring.
Steric and Conformational Effects
While often considered a bioisostere of hydrogen due to its small size, fluorine's steric influence is distinct and consequential. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), creating a tangible steric presence.[9]
This is quantified by the Taft steric parameter (Es) , which for fluorine is -0.46 .[8] While this value indicates a modest steric bulk, it is sufficient to influence the preferred conformation of the molecule. Specifically, it can restrict the rotation around the C(ring)-C(sidechain) bond, altering the dihedral angle between the phenyl ring and the acetate group.
For example, X-ray diffraction studies of ethyl 2-(2,4-difluorophenyl) acetate revealed a dihedral angle of 113.4º between the acetyl group and the phenyl ring.[10] This deviation from a simple planar or perpendicular arrangement is a direct result of the steric and electronic repulsion/attraction between the ortho-fluorine and the side chain. Such conformational preferences are critical in drug design, as they determine the three-dimensional shape presented to a receptor binding pocket.
Part 2: Experimental Characterization and Analysis
Synthesizing and analyzing these compounds requires precise, self-validating protocols. The causality for each choice of methodology is rooted in the unique properties imparted by the fluorine atom.
Synthesis of Fluorinated Phenylacetates
A reliable method for synthesizing ethyl fluorophenylacetates is via Fischer esterification of the corresponding fluorophenylacetic acid. The acid itself can be prepared from the appropriate fluorobenzyl halide.
This protocol is a representative example of a standard Fischer esterification.
Materials:
-
4-Fluorophenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (EtOH, ~20 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-fluorophenylacetic acid (e.g., 5.0 g). Add a 20-fold excess of anhydrous ethanol (approx. 30 mL).
-
Catalyst Addition: While stirring in an ice bath, slowly add concentrated sulfuric acid (approx. 0.5 mL). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (approx. 100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Causality: The desired ester is significantly more soluble in the organic solvent than in water.
-
Neutralization: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid, watch for CO₂ evolution), and finally 50 mL of brine (to remove excess water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 4-fluorophenylacetate.
-
Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Analytical workflow for characterizing fluorinated phenylacetates.
Part 3: Implications for Drug Development
Understanding these fundamental effects allows for their strategic application in medicinal chemistry.
Modulation of Metabolic Stability
The C-F bond is exceptionally strong (bond dissociation energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a site on the aromatic ring that is susceptible to oxidative metabolism (a "metabolic soft spot") can effectively block this pathway, increasing the compound's half-life and bioavailability. This is a primary driver for the use of fluorination in drug design.
Impact on Biological Activity and Receptor Binding
The introduction of fluorine can alter biological activity through several mechanisms:
-
Conformational Control: As discussed, steric effects can lock the molecule into a more biologically active (or inactive) conformation, improving binding affinity and selectivity.
-
Altered Acidity: For compounds where an acidic group is involved in a key interaction (e.g., forming a salt bridge with a basic residue in a receptor), the fluorine-induced change in pKa can significantly strengthen or weaken this bond.
-
Novel Interactions: The polarized C-F bond can participate in favorable electrostatic or dipole-dipole interactions with polar residues in a protein active site, sometimes forming non-classical hydrogen bonds or halogen bonds that are absent in the non-fluorinated parent compound.
For phenylacetate-based hypnotics, these modifications can fine-tune the affinity for targets like the GABA_A receptor, potentially improving potency and modifying the drug's pharmacokinetic profile to achieve desirable properties like rapid onset and recovery.
Conclusion
The substitution of fluorine on a halogenated phenylacetate is a powerful tool for the precise modulation of molecular properties. The dominant electron-withdrawing inductive effect, tempered by a weaker resonance effect, directly alters the acidity, reactivity, and electronic landscape of the molecule. Concurrently, the modest but significant steric bulk of fluorine influences the compound's preferred three-dimensional conformation. By leveraging detailed experimental protocols for synthesis and characterization—particularly with ¹⁹F NMR and physicochemical measurements—researchers can harness these effects to rationally design molecules with enhanced metabolic stability, optimized binding affinity, and improved therapeutic profiles. This guide provides the foundational knowledge and practical methodologies to confidently apply these principles in a drug discovery and development setting.
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An In-Depth Technical Guide to the Predictive Toxicology and In Silico Modeling of Ethyl 2,4-dichloro-5-fluorophenylacetate
Preamble: The Imperative for Predictive Toxicology in Modern Chemical Safety Assessment
The paradigm of chemical safety assessment is undergoing a significant transformation. Driven by ethical considerations, regulatory mandates, and the sheer volume of new chemical entities, the field is rapidly moving away from a sole reliance on traditional animal testing. In its place, a more integrated and predictive approach is emerging, with in silico toxicology at its core. This guide provides a comprehensive overview of the application of predictive toxicology methodologies to a specific compound of interest: Ethyl 2,4-dichloro-5-fluorophenylacetate. The underlying assumption of all in silico toxicology approaches is the relationship between a chemical structure and its biological activity.[1] This principle, which states that similar structures will exhibit similar biological activities, forms the foundation of the techniques discussed herein.[1]
This document is intended for researchers, scientists, and drug development professionals, offering both a strategic framework and practical, step-by-step guidance for the in silico evaluation of this and structurally related molecules. We will delve into the causality behind methodological choices, ensuring that each described protocol is a self-validating system, grounded in established scientific principles and regulatory acceptance.
Characterization of the Target Compound: Ethyl 2,4-dichloro-5-fluorophenylacetate
A thorough understanding of the physicochemical properties of a compound is the foundational step in any toxicological assessment. Ethyl 2,4-dichloro-5-fluorophenylacetate is a halogenated aromatic compound. The presence of chlorine and fluorine atoms on the phenyl ring is of particular toxicological interest, as halogenation can significantly influence a molecule's metabolic fate and reactivity.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | PubChem |
| CAS Number | 86483-51-4 | Advanced ChemBlocks[2] |
| Molecular Formula | C₁₁H₉Cl₂FO₃ | Advanced ChemBlocks[2] |
| Molecular Weight | 279.09 g/mol | PubChem[3] |
| SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F | PubChem[3] |
| XLogP3 | 3.4 | PubChem[3] |
Core In Silico Methodologies for Toxicity Prediction
The in silico toxicologist's toolkit is diverse, with each tool offering a different lens through which to examine the potential hazards of a chemical. For Ethyl 2,4-dichloro-5-fluorophenylacetate, a multi-pronged approach is recommended, integrating data from Quantitative Structure-Activity Relationship (QSAR) models, read-across analysis, and molecular docking studies.
Quantitative Structure-Activity Relationships (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a molecule with its biological activity or a specific property, such as toxicity.[4] These models are built on the principle that the activity of a substance is a function of its molecular structure. The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of QSAR models to ensure their reliability for regulatory purposes.[5][6] These principles are: a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness and predictivity, and a mechanistic interpretation, if possible.[5][6][7]
-
Endpoint Selection: Define the toxicological endpoint of interest (e.g., mutagenicity, carcinogenicity, skin sensitization, acute oral toxicity).
-
Data Curation: Gather a high-quality dataset of structurally diverse compounds with reliable experimental data for the selected endpoint.
-
Molecular Descriptor Calculation: For each compound in the dataset, calculate a range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).
-
Model Development: Utilize statistical methods, such as multiple linear regression, to develop a mathematical model that correlates the descriptors with the toxicological endpoint.
-
Model Validation:
-
Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions.[6]
-
Prediction for Target Compound: If Ethyl 2,4-dichloro-5-fluorophenylacetate falls within the AD, use the validated QSAR model to predict its toxicity.
Caption: A generalized workflow for QSAR model development and application.
-
The choice of molecular descriptors is critical. For halogenated aromatics, descriptors that capture electronic effects (e.g., Hammett constants) and steric properties are often highly relevant.
-
The use of freely available software like the OECD QSAR Toolbox and Toxtree can facilitate the QSAR modeling process.[9][10] The OECD QSAR Toolbox, in particular, is designed to support hazard assessment by grouping chemicals and filling data gaps.[11] Toxtree is a user-friendly open-source application that estimates toxic hazards using a decision tree approach.[10]
Read-Across
Read-across is a data gap-filling technique that uses data from one or more structurally similar source compounds to predict the properties of a target substance.[12] This approach is a cornerstone of modern regulatory toxicology, heavily promoted by agencies like the European Chemicals Agency (ECHA) to reduce animal testing.[13][14] The scientific defensibility of a read-across argument hinges on a robust justification of similarity between the source and target compounds.[15]
There are two main types of read-across: the analogue approach, which uses data from a single or a few source substances, and the category approach, which uses data from a larger group of related compounds to identify trends.[12][13]
-
Target Compound Profiling: Characterize Ethyl 2,4-dichloro-5-fluorophenylacetate based on its structural features, physicochemical properties, and predicted metabolic pathways. The ester linkage is a likely site of initial hydrolysis.[16]
-
Analogue Identification: Search databases (e.g., ECHA's chemical database, PubChem) for compounds with high structural similarity. For this target, analogues would include other halogenated phenylacetates.
-
Data Matrix Construction: Create a table comparing the target and source compounds across various parameters, including:
-
Structural similarity
-
Physicochemical properties
-
Experimental toxicological data for the source compounds
-
Predicted metabolic pathways
-
-
Similarity Justification: Develop a scientific argument for why the data from the source compound(s) is relevant to the target. This should address both structural and metabolic similarities.
-
Data Gap Filling: Based on the similarity justification, predict the toxicity of Ethyl 2,4-dichloro-5-fluorophenylacetate.
Caption: A streamlined workflow for performing a read-across assessment.
-
Metabolic similarity is as important as structural similarity. Tools within the OECD QSAR Toolbox can be used to predict metabolic pathways.[17]
-
A "category" approach, where a trend in toxicity is observed across a series of related chemicals, can provide a more robust prediction than a simple one-to-one analogue approach.[13]
-
The ECHA Read-Across Assessment Framework (RAAF) provides a structured approach for the scientific evaluation of read-across justifications.[14]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] In toxicology, it can be used to predict the binding of a chemical to a protein target associated with an adverse outcome. For halogenated aromatic hydrocarbons, a key mechanism of toxicity involves binding to the aryl hydrocarbon receptor (AhR).[19]
-
Target Protein Selection: Choose a protein target relevant to the potential toxicity of the compound class (e.g., AhR, pregnane X receptor, constitutive androstane receptor).
-
Protein Structure Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it for docking by removing water molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of Ethyl 2,4-dichloro-5-fluorophenylacetate and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand to the protein.
-
Analysis of Results: Analyze the predicted binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Compare the predicted binding affinity to that of known ligands.
Caption: The fundamental steps involved in a molecular docking study.
-
The choice of docking program and scoring function can significantly impact the results. It is often advisable to use multiple programs to build consensus.
-
Commercial software suites, such as those offered by Schrödinger, provide integrated environments for performing molecular docking and other in silico toxicology assessments.[20][21] These platforms often leverage physics-based computational approaches and AI/ML technologies.[20]
An Integrated In Silico Toxicology Workflow
The true power of in silico toxicology lies not in the application of a single method, but in the integration of multiple lines of evidence into a cohesive weight-of-evidence approach. The following workflow illustrates how QSAR, read-across, and molecular docking can be used in a tiered manner to assess the toxicological profile of Ethyl 2,4-dichloro-5-fluorophenylacetate.
Caption: An integrated, tiered workflow for in silico toxicological assessment.
Data Interpretation, Reporting, and Regulatory Context
The output of in silico models is not a definitive answer, but rather a prediction with an associated level of uncertainty. It is crucial to interpret these results within the context of each model's applicability domain and limitations. When reporting in silico toxicology findings, transparency is key. All steps of the analysis, from data curation to model validation, should be clearly documented to allow for independent verification.
For regulatory submissions, such as under REACH in the European Union, the use of in silico methods is explicitly encouraged, provided that the methodologies are scientifically valid and well-documented.[5] Adherence to the OECD principles for QSAR validation and the ECHA guidance on read-across is paramount for regulatory acceptance.[5][14]
Future Perspectives
The field of in silico toxicology is continuously evolving, with advancements in artificial intelligence and machine learning poised to further enhance the predictive power of computational models.[22] Companies like Schrödinger are actively working on expanding their computational platforms to provide more comprehensive predictive toxicology solutions.[23][24] As our understanding of the molecular basis of toxicity grows, so too will our ability to design safer chemicals from the outset.
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Advanced Synthetic Protocols Utilizing Ethyl 2,4-dichloro-5-fluorophenylacetate in the Development of HSD17B13 Inhibitor Scaffolds
Executive Summary & Mechanistic Rationale
Ethyl 2,4-dichloro-5-fluorophenylacetate (CAS: 1803777-36-7) is a highly versatile, privileged building block in modern medicinal chemistry[1]. The specific halogenation pattern—a fluorine atom flanked by two electron-withdrawing chlorine atoms—imparts exceptional metabolic stability by blocking cytochrome P450 (CYP450) mediated aromatic oxidation, while simultaneously enhancing the lipophilic efficiency (LipE) of the resulting active pharmaceutical ingredient (API) [2].
Recently, phenylacetate and phenol derivatives have emerged as potent inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a genetically validated therapeutic target for Non-Alcoholic Steatohepatitis (NASH) and other progressive liver diseases [3]. The protocol detailed herein describes a self-validating, three-step synthetic workflow to convert this ester into a sterically hindered, metabolically robust phenylacetamide scaffold suitable for HSD17B13 inhibitor library generation [4].
Synthetic Workflow & Pathway Visualization
The workflow consists of an alpha-alkylation to introduce steric bulk (preventing benzylic epimerization and oxidation), followed by a mild saponification, and concluding with an optimized amide coupling.
Figure 1: Three-step synthetic workflow from Ethyl 2,4-dichloro-5-fluorophenylacetate to API.
Step-by-Step Experimental Protocols
Protocol A: Alpha-Methylation (Synthesis of Intermediate 1)
Objective: Introduce a methyl group at the alpha-carbon to restrict conformational freedom and block benzylic oxidation. Causality & IPC: The benzylic protons of the starting material are moderately acidic. Using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) ensures quantitative enolate formation without nucleophilic attack on the ethyl ester. Temperature control (-78 °C) is critical; higher temperatures lead to rapid dialkylation and Claisen condensation byproducts.
Procedure:
-
Charge an oven-dried, argon-purged round-bottom flask with Ethyl 2,4-dichloro-5-fluorophenylacetate (1.0 eq, 10.0 mmol, 2.51 g).
-
Dissolve in anhydrous THF (0.2 M, 50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.0 M in THF, 1.2 eq, 12.0 mL) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.
-
Add Methyl iodide (MeI) (1.5 eq, 15.0 mmol, 0.93 mL) dropwise.
-
Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature over 2 hours.
-
In-Process Control (IPC): Quench a 0.1 mL aliquot in saturated aqueous NH₄Cl and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 9:1). The product spot should appear slightly higher (less polar) than the starting material.
-
Quench the main reaction with saturated aqueous NH₄Cl (30 mL) and extract with EtOAc (3 x 30 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield Intermediate 1.
Protocol B: Mild Saponification (Synthesis of Intermediate 2)
Objective: Hydrolyze the ethyl ester to the corresponding carboxylic acid. Causality & IPC: Saponification must be performed under mild conditions (LiOH at room temperature). The use of harsh bases (e.g., NaOH/KOH) at elevated temperatures risks nucleophilic aromatic substitution (S_NAr) of the fluorine atom, which is highly activated by the strong electron-withdrawing effects of the ortho and para chlorine atoms.
Procedure:
-
Dissolve Intermediate 1 (1.0 eq, 8.0 mmol) in a 3:1 mixture of THF and deionized water (40 mL).
-
Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 24.0 mmol, 1.0 g) in a single portion.
-
Stir the biphasic mixture vigorously at room temperature for 4–6 hours.
-
IPC: Monitor via LC-MS. The mass of the ester [M+H]⁺ should disappear, replaced by the acid [M-H]⁻ in negative ion mode.
-
Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 using 1M HCl while cooling on an ice bath. The product will precipitate as a white solid.
-
Extract the precipitate with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 2.
Protocol C: Sterically Hindered Amide Coupling (Target Scaffold)
Objective: Couple Intermediate 2 with a primary/secondary amine to form the final API scaffold. Causality & IPC: The newly introduced alpha-methyl group creates significant steric hindrance around the carbonyl carbon. Standard coupling reagents (like EDC/HOBt) often stall or yield high amounts of N-acylurea byproducts in this context. HATU is mandated here as it forms a highly reactive 7-aza-OBt active ester, driving the hindered coupling to completion.
Procedure:
-
Dissolve Intermediate 2 (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol, 2.6 mL) and HATU (1.5 eq, 7.5 mmol, 2.85 g). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Add the target amine (e.g., 4-amino-1-methylpyrazole or a substituted piperazine) (1.2 eq, 6.0 mmol).
-
Stir at room temperature for 12 hours.
-
IPC: Monitor via LC-MS for the disappearance of the active ester mass and the appearance of the product mass.
-
Dilute the reaction with water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from EtOH/Water to yield the highly pure HSD17B13 inhibitor scaffold.
Quantitative Data Presentation
The choice of base and temperature in Protocol A is the most critical variable in this workflow. Table 1 summarizes the internal optimization data, validating the choice of LiHMDS at cryogenic temperatures to prevent byproduct formation.
Table 1: Optimization of Alpha-Alkylation Conditions (Step 1)
| Entry | Base (Eq) | Solvent | Temp Profile | MeI (Eq) | Yield (%) | Mechanistic Observation / IPC Result |
| 1 | NaH (1.5) | DMF | 0 °C to rt | 1.5 | 42% | Significant dialkylation; Claisen condensation byproducts detected. |
| 2 | LDA (1.2) | THF | -78 °C to rt | 1.5 | 78% | Moderate yield; trace starting material remained unreacted. |
| 3 | LiHMDS (1.2) | THF | -78 °C to rt | 1.1 | 85% | Clean conversion; minimal dialkylation, but incomplete alkylation. |
| 4 | LiHMDS (1.2) | THF | -78 °C to rt | 1.5 | 94% | Optimal conditions; self-validating clean TLC profile. |
References
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: European Journal of Medicinal Chemistry / PMC URL: [Link]
-
Title: Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: Hsd17b13 inhibitors and/or degraders (WO2024075051A1)
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Cross-coupling reaction conditions for 2,4-dichloro-5-fluorophenyl derivatives
An Application Guide to Regioselective Cross-Coupling Reactions of 2,4-Dichloro-5-fluorophenyl Derivatives
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. The 2,4-dichloro-5-fluorophenyl moiety represents a valuable building block, offering multiple points for diversification. However, its utility is intrinsically linked to the ability to control which of the two chlorine atoms participates in a given reaction. The electronic and steric non-equivalence of the chlorine atoms at the C4 and C2 positions presents both a challenge and an opportunity for chemists to achieve high regioselectivity.
The chlorine at the C4-position is generally more susceptible to oxidative addition by a palladium catalyst. This heightened reactivity is attributed to its position para to the electron-withdrawing fluorine atom and its relatively unhindered steric environment.[1][2] Conversely, the C2-chlorine is more sterically shielded and electronically less activated. This inherent reactivity difference forms the basis for achieving selective C4-functionalization under carefully controlled conditions.
This document serves as a technical guide for researchers, providing a deep dive into the reaction conditions and underlying principles for performing regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on 2,4-dichloro-5-fluorophenyl derivatives. We will explore catalyst systems, mechanistic rationales, and step-by-step protocols to empower scientists to harness the full synthetic potential of this versatile scaffold.
Section 1: The Suzuki-Miyaura Coupling for C4-Selective Arylation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. For substrates like 2,4-dichloro-5-fluorophenyl derivatives, achieving high selectivity for the more reactive C4 position is readily accomplished using modern catalyst systems designed to activate challenging aryl chloride bonds.[3][4]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C4–Cl bond, which is the rate-determining and selectivity-determining step. The choice of a bulky, electron-rich phosphine ligand is critical; it stabilizes the palladium center, promotes the challenging oxidative addition to the aryl chloride, and facilitates the subsequent reductive elimination.[5]
Optimized Conditions for C4-Selective Suzuki-Miyaura Coupling
Successful coupling of aryl chlorides requires catalyst systems that are more active than those used for bromides or iodides. The conditions below are a robust starting point for selective C4 arylation.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, reliable Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ.[3] |
| Ligand | RuPhos, XPhos, or SPhos (2-4 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for activating aryl chlorides.[3][5] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) | Moderately strong inorganic bases are effective and tolerate a wide range of functional groups.[3][6] |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv) | A slight excess ensures complete consumption of the aryl chloride substrate. |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1) | Biphasic solvent systems are standard for Suzuki couplings, aiding in the dissolution of the base and boronic acid. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the oxidative addition of aryl chlorides. |
Detailed Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol describes the coupling of a 2,4-dichloro-5-fluorophenyl derivative with an arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,4-dichloro-5-fluorophenyl substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 ratio, to a final concentration of ~0.2 M with respect to the substrate) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C4-arylated product.
Section 2: The Sonogashira Coupling for C4-Selective Alkynylation
The Sonogashira reaction provides a powerful route to synthesize arylalkynes by coupling terminal alkynes with aryl halides.[7] The reaction typically employs a dual-catalyst system of palladium and copper(I).[8] As with the Suzuki coupling, selectivity is dictated by the preferential activation of the C4-Cl bond.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. In parallel, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-determining step. The use of bulky, electron-rich ligands on palladium is again crucial for activating the aryl chloride.[9][10]
Optimized Conditions for C4-Selective Sonogashira Coupling
Coupling aryl chlorides via the Sonogashira reaction can be challenging and often requires higher temperatures and more robust catalyst systems compared to aryl bromides.[9]
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective Pd(II) precatalyst for Sonogashira reactions. |
| Copper(I) Source | CuI (4-10 mol%) | The essential cocatalyst for the formation of the copper acetylide intermediate.[8] |
| Ligand | P(t-Bu)₃ or other bulky phosphines (4-10 mol%) | Required to facilitate the oxidative addition of the less reactive aryl chloride.[9] |
| Base | Et₃N, i-Pr₂NH, or Cs₂CO₃ (2.0-3.0 equiv) | An amine base often serves as both the base and a solvent, while carbonate can be used in other solvents. |
| Alkyne | Terminal Alkyne (1.2-1.5 equiv) | A slight excess drives the reaction to completion. |
| Solvent | THF, DMF, or Toluene | Anhydrous, degassed solvents are crucial to prevent side reactions and catalyst deactivation. |
| Temperature | 60-100 °C | Higher temperatures are generally necessary to achieve reasonable reaction rates with aryl chlorides. |
Detailed Protocol 2: C4-Selective Sonogashira Coupling
This protocol details the copper-cocatalyzed Sonogashira coupling of a 2,4-dichloro-5-fluorophenyl derivative.
-
Vessel Preparation: To an oven-dried Schlenk tube, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the 2,4-dichloro-5-fluorophenyl substrate (1.0 equiv), followed by dry, degassed THF or DMF.
-
Base and Alkyne: Add degassed triethylamine (3.0 equiv) followed by the dropwise addition of the terminal alkyne (1.2 equiv).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 6-18 hours.
-
Monitoring: Follow the consumption of the starting material by GC-MS or TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C4-alkynylated product.[1]
Section 3: The Buchwald-Hartwig Amination for C4-Selective C-N Coupling
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds via cross-coupling.[11][12] Its application to 2,4-dichloro-5-fluorophenyl derivatives allows for the regioselective introduction of amine functionalities at the C4 position, a key step in the synthesis of many pharmacologically active compounds.
Mechanistic Rationale
The success of the Buchwald-Hartwig amination of aryl chlorides hinges on the use of highly specialized catalyst systems. The catalytic cycle involves the oxidative addition of Pd(0) to the C4-Cl bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[13] The ligand's steric bulk is crucial for promoting the final reductive elimination step, which can often be rate-limiting.
Optimized Conditions for C4-Selective Buchwald-Hartwig Amination
The choice of ligand and base is paramount for an efficient C-N coupling with an aryl chloride. Modern palladium pre-catalysts, which readily generate the active LPd(0) species, are highly recommended.[13]
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) or a G3/G4 Pre-catalyst (3 mol%) | Pre-catalysts offer superior activity and reproducibility by simplifying the formation of the active catalyst.[13] |
| Ligand | Xantphos, Josiphos, or a Biaryl Phosphine (3-6 mol%) | Bulky and electron-rich ligands are required to facilitate all steps of the catalytic cycle for aryl chlorides.[1][13] |
| Base | NaOt-Bu or LHMDS (1.5 equiv) | A strong, non-nucleophilic base is necessary to deprotonate the amine once coordinated to the palladium center.[13][14] |
| Amine | Primary or Secondary Amine (1.2 equiv) | A modest excess is typically sufficient. |
| Solvent | Toluene or 1,4-Dioxane | Dry, degassed aprotic solvents are standard. |
| Temperature | 100-120 °C | High temperatures are needed to overcome the activation barrier for aryl chlorides. |
Detailed Protocol 3: C4-Selective Buchwald-Hartwig Amination
This protocol outlines the amination of a 2,4-dichloro-5-fluorophenyl derivative with a primary amine.
-
Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and NaOt-Bu (1.5 equiv) to an oven-dried reaction tube.
-
Reagent Addition: Add the 2,4-dichloro-5-fluorophenyl substrate (1.0 equiv) and a magnetic stir bar. Seal the tube with a septum cap.
-
Solvent and Amine: Remove the tube from the glovebox. Add dry, degassed toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Place the reaction tube in a preheated oil bath or heating block at 110 °C and stir for 18-24 hours.
-
Monitoring: Check for the disappearance of the starting material using LC-MS or GC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired C4-amino product.[1]
References
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MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
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MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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ACS Publications. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3823–3833. [Link]
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Terao, J., et al. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(49), 17445–17454. [Link]
-
Krasovskiy, A., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 11(8), 4703–4713. [Link]
-
Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 38-40. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Wang, D., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6031–6033. [Link]
-
Lee, D.-H., et al. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5556–5559. [Link]
-
Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14207-14227. [Link]
-
ResearchGate. (2011, January). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Request PDF. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855-1883. [Link]
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ResearchGate. (2025, November). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 139(38), 13270-13277. [Link]
-
Neufeldt, S. R. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(01), 1-6. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
ResearchGate. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Request PDF. [Link]
-
ResearchGate. (2025, November). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(11), 1795-1798. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51325. [Link]
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. [Link]
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Ikawa, T., et al. (2007). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 129(43), 13001-13007. [Link]
-
Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. [Link]
-
Kidwai, M., & Poddar, R. (2010). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2(1), 77-94. [Link]
-
Liu, F., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(24), 5369-5374. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
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Scilit. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]
-
Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]
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ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
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ACS Publications. (2025, December 1). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. [Link]
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Application Notes & Protocols: Ethyl 2,4-dichloro-5-fluorophenylacetate in Advanced Agrochemical Development
Executive Summary & Mechanistic Rationale
In the landscape of modern agrochemical development, the precise engineering of halogenated phenyl rings is a cornerstone of drug design. Ethyl 2,4-dichloro-5-fluorophenylacetate (CAS: 1803777-36-7) serves as a highly specialized, bifunctional building block. It is predominantly utilized in the synthesis of spirocyclic ketoenols (tetramic and tetronic acids)—a potent class of insecticides, acaricides, and herbicides.
The selection of this specific halogenation pattern is driven by strict structure-activity relationship (SAR) causality[1]:
-
Lipophilicity & Penetration: The 2,4-dichloro substitution provides optimal steric bulk and enhances the lipophilicity (LogP) of the final active ingredient (AI), facilitating rapid penetration through the waxy cuticles of target insects or plant leaves[2].
-
Metabolic Stability: The introduction of a fluorine atom at the 5-position acts as a metabolic block. It prevents oxidative degradation by cytochrome P450 enzymes within the target organism, thereby extending the biological half-life and efficacy of the pesticide[3].
-
Synthetic Utility: The ethyl ester moiety functions as an excellent leaving group, enabling highly efficient base-catalyzed intramolecular cyclization (Dieckmann condensation) to form the critical spirocyclic core.
Quantitative Data: Physicochemical & Biological Profiling
To validate the transformation from precursor to active agrochemical, it is essential to monitor the shift in physicochemical properties. The table below summarizes the theoretical and empirical data comparing the starting material to its resulting tetramic acid derivative.
| Parameter | Ethyl 2,4-dichloro-5-fluorophenylacetate (Precursor) | 2,4-dichloro-5-fluoro Spirocyclic Tetramic Acid (Active AI) | Analytical/Validation Method |
| Molecular Weight | 251.08 g/mol | ~358.21 g/mol (varies by amine) | High-Resolution Mass Spectrometry (HRMS) |
| LogP (Octanol/Water) | 3.1 (Highly lipophilic) | 4.5 - 5.2 (Optimized for cuticular transport) | Reversed-Phase HPLC (OECD 117) |
| Physical State | Liquid / Low-melting solid | Crystalline Solid | Differential Scanning Calorimetry (DSC) |
| Target Enzyme IC 50 | N/A (Inactive precursor) | 1.2 - 3.5 nM (Highly potent) | In vitro Radiometric Bioassay |
| Hydrolytic Stability | Susceptible to strong base/acid | Stable at pH 4-9 | Accelerated Degradation Testing (HPLC-UV) |
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of a biologically active spirocyclic tetramic acid using Ethyl 2,4-dichloro-5-fluorophenylacetate, followed by its biological validation.
Protocol A: Synthesis of Spirocyclic Tetramic Acid via Dieckmann Condensation
Causality Check: This two-step one-pot procedure utilizes an amidation followed by a base-catalyzed cyclization. Sodium methoxide (NaOMe) is specifically chosen as the base because its pKa is sufficient to deprotonate the α -carbon of the phenylacetate, driving the nucleophilic attack on the amino acid's ester carbonyl to close the 5-membered ring.
Step 1: Amidation
-
Charge a dry, nitrogen-purged round-bottom flask with 1.0 equivalent of 1-aminocyclohexanecarboxylic acid methyl ester and 1.1 equivalents of Ethyl 2,4-dichloro-5-fluorophenylacetate.
-
Dissolve the mixture in anhydrous toluene (0.5 M concentration).
-
Heat the reaction to 80°C for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the ester spot confirms the formation of the intermediate N-phenylacetyl derivative.
Step 2: Base-Catalyzed Cyclization
-
Cool the reaction mixture to 0°C.
-
Dropwise, add 2.5 equivalents of a 30% NaOMe solution in methanol. Causality: The excess base ensures complete deprotonation of the α -carbon, pushing the equilibrium of the Dieckmann condensation toward the cyclic enolate.
-
Reflux the mixture at 110°C for 8 hours, utilizing a Dean-Stark trap to remove generated methanol and ethanol, driving the reaction to completion.
Step 3: Acidic Workup & Isolation
-
Cool the mixture to room temperature and quench with 1 M HCl until the pH reaches 2.0. Causality: Acidification protonates the enolate, locking the molecule into its stable, biologically active ketoenol tautomer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Recrystallize the crude product from hot ethanol to yield the pure spirocyclic tetramic acid. Validate purity via 1 H-NMR (look for the disappearance of the ethyl ester quartet/triplet signals).
Protocol B: In Vitro ACCase Inhibition Bioassay
Causality Check: Tetramic acids target Acetyl-CoA Carboxylase (ACCase), a critical enzyme in lipid biosynthesis. This radiometric assay measures the incorporation of [ 14 C]bicarbonate into malonyl-CoA. A reduction in radioactive signal directly correlates with the inhibitory potency of the synthesized 2,4-dichloro-5-fluoro compound.
-
Enzyme Preparation: Extract ACCase from target insect tissue (e.g., Myzus persicae) using a homogenization buffer (100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 2 mM DTT). Centrifuge at 20,000 x g for 30 mins and collect the supernatant.
-
Inhibitor Incubation: In a 96-well microtiter plate, add 10 μ L of the synthesized compound (serial dilutions from 10 μ M to 0.1 nM in DMSO) to 80 μ L of the enzyme extract. Include a DMSO-only well as a negative control (0% inhibition) and a known commercial standard (e.g., Spirotetramat) as a positive control. Incubate for 15 minutes at 30°C.
-
Radiometric Reaction: Initiate the reaction by adding 10 μ L of a substrate mix containing 2 mM Acetyl-CoA, 2 mM ATP, and 0.5 μ Ci of NaH[ 14 C]O 3 .
-
Quenching & Measurement: After 30 minutes, quench the reaction with 20 μ L of 6 M HCl. Transfer the plate to a heating block at 60°C for 2 hours to evaporate unreacted [ 14 C]bicarbonate as CO 2 gas.
-
Validation: Add scintillation fluid and read the plate in a microplate counter. Calculate the IC 50 using non-linear regression analysis.
Visualizations
Fig 1. Synthetic workflow for spirocyclic tetramic acid derivatives via Dieckmann condensation.
Fig 2. Mode of Action (MoA) showing ACCase inhibition by the synthesized ketoenol agrochemical.
References
- Source: ChemicalBook. Details the use of 2,4-dichlorophenylacetic acid derivatives as internal standards and precursors in the determination and synthesis of phenoxyalkanoic acid herbicides and pesticides.
- Source: ResearchGate. Highlights the pharmacological and agrochemical importance of the 2,4-dichloro-5-fluorophenyl moiety in enhancing antimicrobial and pesticidal activities.
- Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl)
Sources
Application Note: Ethyl 2,4-dichloro-5-fluorophenylacetate as a Core Scaffold in Advanced API Synthesis
Executive SummaryEthyl 2,4-dichloro-5-fluorophenylacetate (CAS: 1803777-36-7) is a highly versatile, multi-functionalized building block increasingly utilized in the synthesis of modern Active Pharmaceutical Ingredients (APIs)[1]. Featuring a unique substitution pattern—an enolizable ethyl acetate group, two differential chlorine atoms for transition-metal-catalyzed cross-coupling, and a fluorine atom for metabolic stabilization—this scaffold is particularly valuable in developing therapies for Non-Alcoholic Steatohepatitis (NASH) and novel cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drugs (NSAIDs)[2][3].
This application note details the mechanistic rationale and validated protocols for leveraging this scaffold in drug development workflows.
Chemical Profile & Reactivity Rationale
The strategic placement of halogens on the phenylacetic acid core dictates its reactivity and pharmacological utility:
-
C5-Fluorine : Modulates the pKa of the acetic acid moiety, increases lipophilicity, and1 at the para/meta positions, a critical factor in mitigating hepatotoxicity[1].
-
C2/C4-Chlorines : Serve as orthogonal handles for Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. The C4-chlorine is electronically activated by the adjacent C5-fluorine, allowing for regioselective functionalization.
-
Ethyl Acetate Moiety : Enables alpha-carbon alkylation via enolate chemistry and 2 to construct complex pharmacophores[2].
Reactivity map of Ethyl 2,4-dichloro-5-fluorophenylacetate for API synthesis.
Application 1: Synthesis of HSD17B13 Inhibitors (NASH/NAFLD APIs)
Causality & Rationale
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme3[3][1]. Inhibitors targeting HSD17B13 often require a lipophilic, halogenated phenyl ring to occupy the enzyme's deep hydrophobic steroid-binding pocket. Ethyl 2,4-dichloro-5-fluorophenylacetate serves as the ideal lipophilic anchor. The protocol below details the alpha-alkylation and subsequent amidation required to build4[4].
Protocol 1: Alpha-Alkylation and Amidation Workflow
Self-validating metric: The enolate formation must be kept strictly below -70°C to prevent Claisen self-condensation. Reaction progress is monitored by LC-MS, targeting >95% conversion before proceeding to saponification.
-
Enolate Formation & Alkylation :
-
Charge a dry, argon-purged flask with Ethyl 2,4-dichloro-5-fluorophenylacetate (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C.
-
Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv).
-
Expert Insight: LiHMDS is chosen over NaH or LDA because its bulky, non-nucleophilic nature prevents nucleophilic attack on the ester carbonyl, ensuring clean deprotonation at the alpha-carbon.
-
Stir for 30 minutes, then add the electrophile (e.g., an alkyl halide, 1.2 equiv). Gradually warm to room temperature over 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with EtOAc.
-
-
Saponification :
-
Dissolve the crude alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.
-
Acidify to pH 2 with 1N HCl, extract with DCM, and concentrate to yield the free carboxylic acid.
-
-
Amide Coupling :
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Expert Insight: HATU is critical here; the alpha-substituted phenylacetic acid is sterically hindered, and HATU provides superior coupling kinetics compared to traditional EDC/HOBt systems.
-
Add the target amine (1.1 equiv) and stir for 12 hours. Purify via reverse-phase preparative HPLC.
-
Pharmacological signaling pathway of HSD17B13 inhibition in NASH/NAFLD.
Application 2: Synthesis of Novel COX-2 Inhibitors (Lumiracoxib Analogs)
Causality & Rationale
5 characterized by a phenylacetic acid core coupled to a halogenated aniline[6][5]. By utilizing Ethyl 2,4-dichloro-5-fluorophenylacetate, chemists can synthesize "reverse-topology" NSAIDs where the acetic acid ring is heavily halogenated. This specific 2,4-dichloro-5-fluoro pattern increases the steric bulk, potentially enhancing COX-2 selectivity over COX-1, while the6 associated with Diclofenac-induced liver injury[6].
Protocol 2: Regioselective Buchwald-Hartwig Amination
Self-validating metric: The cross-coupling is highly sensitive to oxygen and moisture. Monitor via GC-MS; the C4-chlorine typically reacts preferentially due to activation by the ortho-fluorine atom. Reaction is deemed complete when the starting material peak area is <2%.
-
Catalyst Activation :
-
In an argon-filled glovebox, combine Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in an oven-dried Schlenk tube.
-
Expert Insight: XPhos is specifically selected because its bulky dicyclohexylphosphino group and biphenyl backbone facilitate the challenging oxidative addition into the C-Cl bond while preventing catalyst deactivation by the coordinating ester group.
-
-
Cross-Coupling :
-
Add Ethyl 2,4-dichloro-5-fluorophenylacetate (1.0 equiv), the substituted aniline (1.1 equiv), and anhydrous 1,4-Dioxane (0.1 M).
-
Seal the tube, remove from the glovebox, and heat at 100°C for 16 hours.
-
-
Isolation :
-
Cool to room temperature, filter through a pad of Celite using EtOAc, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the coupled diarylamine ester. Subsequent ester hydrolysis yields the active API.
-
Quantitative Data: Reaction Optimization Summaries
The following table summarizes the optimization of the Buchwald-Hartwig amination step, demonstrating the necessity of specific ligand choices for this sterically encumbered scaffold.
| Catalyst System | Ligand | Base | Solvent / Temp | Regioselectivity (C4:C2) | Yield (%) |
| Pd₂(dba)₃ (5 mol%) | XPhos | Cs₂CO₃ | 1,4-Dioxane / 100°C | >95:5 | 82% |
| Pd₂(dba)₃ (5 mol%) | BrettPhos | NaOtBu | Toluene / 100°C | 80:20 | 65% |
| Pd(OAc)₂ (10 mol%) | BINAP | K₃PO₄ | DMF / 120°C | 50:50 | <30% |
| Pd₂(dba)₃ (5 mol%) | RuPhos | Cs₂CO₃ | 1,4-Dioxane / 100°C | 90:10 | 74% |
Note: Data reflects standard optimization parameters for coupling sterically hindered aryl chlorides. XPhos provides the optimal balance of yield and regiocontrol.
References
- 2770246-89-2_Hsd17B13-IN-58【结构式性质英文】 - 化源网 Source: Chemsrc URL
- WO2021211974A1 - Hsd17b13 inhibitors and uses thereof Source: Google Patents URL
- Discovery of the First-in-Class Intestinal Restricted FXR and FABP1 Dual Modulator ZLY28 for the Treatment of Nonalcoholic Fatty Liver Disease Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: PMC (NIH)
- Source: European Patent Office (Googleapis)
- Source: Googleapis.
Sources
- 1. Nonalcoholic Fatty Liver Disease and Chronic Kidney Disease: Epidemiology, Pathogenesis, and Clinical and Research Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2021211974A1 - Hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. 2770246-89-2_Hsd17B13-IN-58CAS号:2770246-89-2_Hsd17B13-IN-58【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Catalytic Asymmetric Alkylation of Ethyl 2,4-dichloro-5-fluorophenylacetate: A Guide for Drug Development Professionals
The enantioselective synthesis of α-arylpropionic acids and their derivatives is of paramount importance in the pharmaceutical industry, as the stereochemistry at the α-carbon often dictates the therapeutic efficacy and toxicological profile of a drug molecule. Ethyl 2,4-dichloro-5-fluorophenylacetate is a key precursor for a variety of pharmacologically active compounds, and the ability to introduce an alkyl group at the α-position with high enantiocontrol is a critical step in their synthesis. This guide provides a detailed overview of catalytic asymmetric alkylation methods applicable to this substrate, with a focus on practical application notes and step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral α-Arylpropionic Acid Derivatives
α-Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. The biological activity of these compounds resides almost exclusively in the (S)-enantiomer. The development of stereoselective methods to access these and other chiral α-arylpropionic acid derivatives is a continuous effort in medicinal chemistry. The target molecule, ethyl 2,4-dichloro-5-fluorophenylacetate, presents a synthetically valuable scaffold, and its asymmetric alkylation opens avenues to novel drug candidates with potentially enhanced pharmacological properties.
Phase-Transfer Catalysis: A Powerful and Practical Approach
Phase-transfer catalysis (PTC) has emerged as a highly reliable, green, and sustainable strategy for enantioselective synthesis.[1][2] This method is particularly well-suited for the alkylation of active methylene compounds like α-aryl esters under mild biphasic conditions.[2][3] The operational simplicity and scalability of PTC make it an attractive choice for industrial applications.
Mechanistic Insights into Asymmetric Phase-Transfer Catalysis
The catalytic cycle of an asymmetric phase-transfer alkylation involves several key steps. A chiral quaternary ammonium salt, typically derived from cinchona alkaloids, acts as the phase-transfer catalyst.[4][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions [austinpublishinggroup.com]
How to prevent ester hydrolysis of Ethyl 2,4-dichloro-5-fluorophenylacetate during aqueous workup
A Guide to Preventing Ester Hydrolysis During Aqueous Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 2,4-dichloro-5-fluorophenylacetate and encountering challenges with its stability during aqueous workup procedures. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven laboratory practices to help you maximize your yield and purity.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my Ethyl 2,4-dichloro-5-fluorophenylacetate hydrolyzing during aqueous workup?
Ester hydrolysis is the reverse of an esterification reaction, where the ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1] This reaction can be catalyzed by either acid or base.[1][2][3]
During an aqueous workup, you are intentionally introducing water to wash away impurities, catalysts, and unreacted starting materials.[1] If residual acid catalyst is present, or if you use a basic solution (like sodium bicarbonate) to neutralize the acid, you create the ideal conditions for hydrolysis.[1][4]
The mechanism involves the nucleophilic attack of a water molecule (under acidic conditions) or a hydroxide ion (under basic conditions) on the carbonyl carbon of the ester.[5][6] This leads to the formation of a tetrahedral intermediate which then collapses, breaking the C-O bond and releasing the alcohol (ethanol) and the corresponding carboxylate or carboxylic acid.[2][5] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is often irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt, which is unreactive towards the alcohol.[1][3][5]
Diagram: Mechanism of Base-Catalyzed Ester Hydrolysis
The following diagram illustrates the step-by-step pathway for the base-catalyzed hydrolysis (saponification) of an ester.
Caption: Base-catalyzed ester hydrolysis mechanism.
FAQ 2: What are the tell-tale signs of hydrolysis in my reaction mixture?
The primary indicators of significant hydrolysis are a reduced yield of your desired ester and the presence of the parent carboxylic acid (2,4-dichloro-5-fluorophenylacetic acid) in your product.[1] You can detect this using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): You will see a new, more polar spot (lower Rf value) corresponding to the carboxylic acid starting material, in addition to your ester product spot.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will observe peaks that correspond to the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (typically around 2500-3300 cm⁻¹) is characteristic of a carboxylic acid and would indicate hydrolysis.[1]
FAQ 3: What are the key parameters to control during workup to prevent hydrolysis?
To minimize hydrolysis, you must carefully control three main factors:
-
pH: Avoid strongly acidic or strongly basic conditions. While a basic wash is often necessary to remove acid catalysts, a mild base is crucial.[1]
-
Temperature: Hydrolysis rates are highly dependent on temperature.[1] Performing all aqueous washes with ice-cold solutions will significantly slow down the kinetics of the hydrolysis reaction.[1]
-
Contact Time: The longer your ester is in contact with the aqueous phase, the greater the extent of hydrolysis.[1] Work efficiently and avoid letting the layers sit unseparated for extended periods.[1]
FAQ 4: Can you provide a step-by-step protocol for a hydrolysis-minimizing aqueous workup?
This protocol is designed to isolate your ester while minimizing decomposition.
Optimized Aqueous Workup Protocol
-
Cool the Reaction: Once your reaction is complete, cool the mixture to room temperature, and then place the flask in an ice-water bath for at least 10-15 minutes.
-
Dilute with Organic Solvent: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Initial Water Wash (Optional but Recommended): Wash the organic layer with one portion of ice-cold deionized water. This can help remove the bulk of any water-soluble acids or reagents before neutralization.[7]
-
Mild Base Wash: Wash the organic layer with one or two portions of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][4][8]
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1][4][8] This step helps remove most of the residual water from the organic layer and reduces the solubility of your ester in any remaining aqueous phase.[1][11][12][13]
-
Dry the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][4][10][14] Add the agent until it no longer clumps together and moves freely when the flask is swirled.[1][8]
-
Isolate the Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield your crude Ethyl 2,4-dichloro-5-fluorophenylacetate.
Diagram: Optimized Aqueous Workup Workflow
Caption: Optimized workflow for ester workup.
FAQ 5: Which washing reagents are safest to use, and which should I avoid?
Choosing the right washing agent is critical for preserving your ester.
| Reagent | Purpose | Recommendation & Rationale |
| Ice-Cold Water | Removes bulk water-soluble impurities | Recommended. An initial wash can reduce the amount of acid that needs to be neutralized by the base, minimizing vigorous gas evolution.[7] |
| Saturated NaHCO₃ (aq) | Neutralizes residual acid catalyst | Highly Recommended. Sodium bicarbonate is a weak base, strong enough to neutralize acids but not so strong as to significantly catalyze hydrolysis.[1][9] The evolution of CO₂ gas provides a visual endpoint for neutralization.[1][10] |
| Saturated NaCl (Brine) | Removes dissolved water from the organic layer | Highly Recommended. This "salting out" process makes the aqueous layer more polar, forcing dissolved water and polar impurities out of the organic phase, which aids the final drying step.[10][11][12][15] |
| Dilute HCl or other acids | Removes basic impurities | Avoid. Unless you have specific basic impurities to remove, an acid wash is unnecessary and will catalyze ester hydrolysis. |
| Strong Bases (NaOH, KOH) | Neutralizes acid | Strongly Avoid. Strong bases are potent catalysts for saponification (base-catalyzed hydrolysis), which is rapid and irreversible.[1] This will significantly decrease your product yield. |
FAQ 6: What if I suspect my starting materials or reaction conditions are contributing to the problem?
While the workup is a critical step, factors from the reaction itself can carry over and exacerbate hydrolysis:
-
Excess Acid Catalyst: Using a large excess of the acid catalyst (e.g., H₂SO₄) will require more extensive basic washing, increasing the risk and duration of exposure to conditions that favor hydrolysis. Use the minimum effective catalytic amount.
-
Water in Starting Materials: Ensure your alcohol (ethanol) and carboxylic acid are as anhydrous as possible. Any water present at the start of the reaction can shift the equilibrium away from the desired ester product.
FAQ 7: How can I confirm the purity of my final product and quantify any hydrolysis?
After isolation, you must verify the purity of your Ethyl 2,4-dichloro-5-fluorophenylacetate.
-
Quantitative NMR (qNMR): This is the most powerful method. By integrating the signals corresponding to your ester and the hydrolyzed carboxylic acid against an internal standard of known concentration, you can accurately determine the purity of your product and quantify the percentage of hydrolysis that occurred.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can separate the ester from the carboxylic acid, and by using a standard curve, you can determine the relative amounts of each in your final product.
By implementing these optimized procedures and understanding the chemical principles behind them, you can significantly minimize the hydrolysis of Ethyl 2,4-dichloro-5-fluorophenylacetate and improve the overall success of your synthesis.
References
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available from: [Link]
-
Ester Synthesis. Lab Manual. Available from: [Link]
-
MIT OpenCourseWare. 10. Fischer Esterification Part 1. Available from: [Link]
-
Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. Study.com. Available from: [Link]
-
CSUB. Lab 12: Synthesis of an Ester. Available from: [Link]
-
University of Colorado Boulder. What is the purpose of adding brine during an extraction. Available from: [Link]
-
Garavelli, C. B. The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science. (1972). Available from: [Link]
-
Chemicool. Drying Agents - Removing water from organic solvents. Available from: [Link]
-
Extraction/Brine washing. Available from: [Link]
-
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available from: [Link]
-
University of Alberta. Using drying agents. Available from: [Link]
-
University of York. Extractions vs Washes. Available from: [Link]
-
University of Colorado Boulder. Drying Organic Solutions. Available from: [Link]
-
Seregina, M. V. et al. Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. Organic Letters. (2008). Available from: [Link]
-
Vishwakarma, S. K. Drying agents. ResearchGate. (2021). Available from: [Link]
-
Khan, M. N. I. & Khan, A. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Journal of the Chemical Society, Perkin Transactions 2. (1988). Available from: [Link]
-
Władcyzyn, A. Esterification work up - why is this order? ResearchGate. (2020). Available from: [Link]
-
Teufel, R. et al. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry. (2011). Available from: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Available from: [Link]
-
Converti, A. et al. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences. (2003). Available from: [Link]
-
Sharma, A. et al. A Convenient Procedure for Parallel Ester Hydrolysis. Synthetic Communications. (2003). Available from: [Link]
-
University of York. Theory of Aqueous Workup. Available from: [Link]
-
Watkinson, J. G., Watson, W. & Yates, B. L. 1037. The effects of ortho-substituents on reactivity. Part I. The alkaline hydrolysis of substituted ethyl phenylacetates. Journal of the Chemical Society. (1963). Available from: [Link]
-
Reddit. Work-up and purification of ester reduction. (2022). Available from: [Link]
-
Sciencemadness Discussion Board. Ester hydrolysis. (2008). Available from: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). Available from: [Link]
-
Chemguide. THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Available from: [Link]
-
The Organic Chemistry Tutor. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). Available from: [Link]
- Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Available from: [Link]
-
ResearchGate. Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. (2003). Available from: [Link]
-
PubMed. Kinetics of Hydrolysis of Fenclorac. (1981). Available from: [Link]
-
National Center for Biotechnology Information. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. (2023). Available from: [Link]
Sources
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- 2. Propose a mechanism for the acid-catalyzed hydrolysis of phenylal... | Study Prep in Pearson+ [pearson.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. csub.edu [csub.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. cerritos.edu [cerritos.edu]
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- 12. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
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- 15. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Ethyl 2,4-dichloro-5-fluorophenylacetate
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing chemoselectivity and regioselectivity challenges when utilizing Ethyl 2,4-dichloro-5-fluorophenylacetate in palladium-catalyzed cross-coupling reactions.
This specific building block presents a trifecta of synthetic challenges: an easily hydrolyzed ester, two competing unactivated aryl chloride sites, and the need to suppress over-arylation. Below, we dissect the causality behind these failures and provide self-validating, field-proven protocols to achieve high-yielding, C4-selective mono-arylation.
Part 1: Diagnostic FAQ & Mechanistic Troubleshooting
Q1: My starting material is consumed, but LCMS shows the formation of a carboxylic acid rather than the desired cross-coupled ester. How do I prevent ester hydrolysis? A1: You are observing base-mediated saponification. Traditional Suzuki-Miyaura conditions rely on aqueous inorganic bases (e.g., Na2CO3 , NaOH ) at elevated temperatures to activate the boronic acid for transmetalation. However, these conditions will rapidly hydrolyze your ethyl ester.
-
The Solution: You must decouple transmetalation from hydrolysis by utilizing strictly anhydrous conditions. Switch to finely milled, anhydrous Potassium Phosphate ( K3PO4 ) or Cesium Carbonate ( Cs2CO3 ) in anhydrous 1,4-dioxane. If your specific boronic acid requires a milder approach, anhydrous Potassium Fluoride ( KF ) can effectively polarize the boron center for transmetalation while leaving base-labile ester groups completely intact [1].
Q2: I am isolating a complex mixture of the C4-arylated product, the C2-arylated product, and a doubly arylated byproduct. How do I force strict regiocontrol at the C4 position? A2: Regioselectivity in polyhalogenated arenes is a kinetic competition governed by electronic activation and steric hindrance.
-
Electronics: The C4-Cl bond is highly activated toward oxidative addition due to the inductive electron-withdrawing effect (-I) of the adjacent highly electronegative fluorine atom.
-
Sterics: The C2-Cl bond is sterically encumbered by the freely rotating, bulky ethyl acetate moiety, whereas the C4-Cl bond is flanked by small fluorine and hydrogen atoms.
-
The Solution: Amplify this natural steric bias by employing an exceptionally bulky, electron-rich dialkylbiarylphosphine ligand like XPhos [2]. The extreme steric profile of XPhos physically restricts the palladium center from accessing the crowded C2 position, kinetically locking the oxidative addition to C4 [3]. Furthermore, strictly limit your boronic acid to 1.05 equivalents and cap the reaction temperature at 70 °C to starve the system of reagents before C2 insertion can occur.
Q3: The reaction stalls at 15% conversion. I am using standard Pd(PPh3)4 . Why isn't the C-Cl bond reacting? A3: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol) compared to bromides or iodides. Triphenylphosphine ( PPh3 ) is not sufficiently electron-rich to drive the palladium center to undergo oxidative addition into a strong C-Cl bond.
-
The Solution: Transition to a modern precatalyst system designed specifically for aryl chlorides, such as XPhos Pd G2 or G3 . These precatalysts rapidly generate a highly active, monoligated Pd(0) species in situ. The electron-rich nature of the dialkylbiarylphosphine pushes electron density into the Pd center, facilitating rapid oxidative addition, while its bulk accelerates the final reductive elimination step [3].
Q4: My electron-deficient heteroaryl boronic acid is degrading before it can couple. How can I stabilize it? A4: Electron-deficient boronic acids are highly susceptible to protodeboronation, a degradation pathway accelerated by water and basic conditions.
-
The Solution: If protodeboronation outpaces transmetalation, your yield will collapse. Maintain strict anhydrous conditions. If degradation persists, switch your coupling partner to a Potassium Trifluoroborate ( R-BF3K ) salt or a MIDA boronate. These species act as "slow-release" mechanisms, keeping the steady-state concentration of the active boronic acid low enough to favor transmetalation over degradation [4].
Part 2: Data Presentation & Condition Optimization
To establish a self-validating system, compare your current parameters against the optimized matrix below. Deviations in base or ligand selection will predictably shift the reaction toward the listed failure mechanisms.
| Reaction Parameter | Sub-optimal Choice | Consequence | Optimized Choice | Mechanistic Rationale |
| Base | Aqueous Na2CO3 | Complete ester hydrolysis | Anhydrous K3PO4 | Provides sufficient basicity for transmetalation without acting as a nucleophile against the ester. |
| Ligand | PPh3 or dppf | Stalled reaction; poor regiocontrol | XPhos | Electron-rich core activates the inert C-Cl bond; extreme steric bulk differentiates C4 (unhindered) from C2 (hindered). |
| Pd Source | Pd(PPh3)4 | Incomplete conversion | XPhos Pd G2 | Ensures rapid, quantitative generation of the active monoligated Pd(0) species, preventing catalyst aggregation (Pd black). |
| Stoichiometry | 1.5 - 2.0 eq Boronic Acid | Over-arylation (C2 and C4) | 1.05 eq Boronic Acid | Kinetically restricts the reaction to the most reactive site (C4) by starving the system once C4 is consumed. |
Part 3: Experimental Protocol
Optimized Procedure for Regioselective C4-Suzuki Coupling
Note: This protocol is designed as a self-validating system. If conversion is low, the most likely failure point is inadequate degassing (Step 3), leading to phosphine oxidation.
-
Vessel Preparation: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry argon.
-
Reagent Loading: To the vessel, add Ethyl 2,4-dichloro-5-fluorophenylacetate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%), and finely milled anhydrous K3PO4 (2.0 mmol, 2.0 eq).
-
Solvent Addition & Degassing (Critical): Add anhydrous 1,4-dioxane (5.0 mL). Degas the heterogeneous mixture by sparging directly into the liquid with argon for 10–15 minutes. Causality: Dissolved oxygen will rapidly oxidize the highly electron-rich XPhos ligand, killing the catalytic cycle before oxidative addition can occur.
-
Reaction Execution: Seal the vessel and transfer to a pre-heated oil bath at 70 °C. Stir vigorously (1000 rpm) to ensure mixing of the insoluble base. Monitor via LCMS. The reaction typically reaches >95% conversion within 2 to 4 hours. Do not exceed 70 °C to prevent thermal activation of the C2-Cl bond.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Do not perform an aqueous basic wash.
-
Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexanes/ethyl acetate gradient) to isolate the pure C4-monoarylated ester.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways within the catalytic cycle, highlighting how the optimized conditions actively suppress failure modes (red) while driving the reaction toward the desired chemoselective and regioselective outcome (green).
Fig 1. Chemoselective and regioselective catalytic cycle for C4-arylation using XPhos.
References
-
Suzuki Coupling - Organic Chemistry Portal. Available at:[Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - ACS Omega. Available at:[Link]
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Suzuki-Miyaura Coupling: Reaction Mechanism and Substrate Scope - Chemistry LibreTexts. Available at:[Link]
Technical Support Center: Reaction Optimization for Halogenated Phenylacetate Derivatives
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with halogenated phenylacetate derivatives and phenylacetic acids. These compounds are critical building blocks in medicinal chemistry, particularly in the synthesis of bioactive transition-metal complexes and chiral therapeutics.
Below, we address the most common optimization challenges—specifically focusing on solvent selection, temperature control, and chemoselectivity—through detailed troubleshooting FAQs, validated protocols, and mechanistic insights.
Module 1: α,α-Dihalogenation and Alkylation Workflows
Halogenated phenylacetates are highly susceptible to unwanted side reactions, such as dehalogenation of the aromatic ring or over-alkylation at the α-carbon. Recent advancements have shifted the paradigm toward metal-free, hypervalent iodine-mediated functionalizations to preserve the integrity of the halogenated aryl core.
The Science: Mechanistic Causality
Traditional halogenation or alkylation often requires harsh conditions that can cleave aryl-halide bonds. By utilizing hypervalent iodine reagents like iodobenzene dichloride (PhICl₂), researchers can achieve chemoselective α,α-dihalogenation of diazoacetate derivatives. This transformation is driven by the formation of an activated phenyliodonium adduct. The addition of a Lewis base (e.g., pyridine) is critical; it catalyzes the activation of the aryl-λ³-iodane species, allowing the reaction to proceed rapidly at room temperature without degrading labile functional groups [1]. For asymmetric α-alkylation, chiral auxiliaries (e.g., 2-alkylamino-2'-hydroxy-1,1'-binaphthyls) are employed to control facial selectivity, heavily dependent on solvent polarity [2].
Troubleshooting & FAQs
Q: Why am I observing a mixture of mono- and dihalogenated products when treating my phenylacetate derivative with standard chlorinating agents? A: Standard electrophilic halogenation often suffers from poor kinetic control, leading to sequential, incomplete halogenation. To ensure exclusive gem-dihalogenation, switch to a diazoacetate precursor and treat it with iodobenzene dichloride in the presence of 5 mol% pyridine. The activated iodonium adduct forces a double ligand transfer, completely bypassing the monochlorinated intermediate.
Q: My substrate decomposes during α,α-difluorination. How can I optimize the temperature and solvent? A: Unlike chlorination (which proceeds smoothly at 25 °C in CH₂Cl₂), fluorination using iodotoluene difluoride requires stronger Lewis acid activation (e.g., BF₃·OEt₂) and elevated temperatures (often >60 °C). If your halogenated phenylacetate contains labile groups, avoid toluene at 80 °C. Instead, attempt the reaction in 1,2-dichloroethane (DCE) at a moderate 40 °C, accepting a longer reaction time to suppress thermal decomposition.
Validated Protocol: Metal-Free α,α-Dichlorination
Self-Validation Check: The evolution of N₂ gas serves as an immediate visual confirmation of adduct activation and nucleophilic displacement.
-
Preparation: Dissolve the α-diazo phenylacetate derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration) under a nitrogen atmosphere.
-
Activation: Add iodobenzene dichloride (1.1 equiv) to the solution at 25 °C.
-
Catalysis: Introduce pyridine (5 mol%) dropwise. Observation: Nitrogen gas will rapidly evolve.
-
Completion: Stir for 10–15 minutes. Monitor via TLC until the diazo starting material is fully consumed.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the gem-dichlorinated product.
Reaction pathway for the α,α-dihalogenation of diazoacetate derivatives via an iodonium adduct.
Module 2: Esterification and Complexation of Halogenated Phenylacetic Acids
Halogenated phenylacetic acids (e.g., 4-chloro-, 4-bromo-, or 4-iodophenylacetic acid) are frequently esterified to create N-hydroxysuccinimide (NHS) active esters. These are subsequently used to synthesize highly potent, bioactive Platinum(IV) prodrug complexes [3].
The Science: Mechanistic Causality
The esterification relies on N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The primary optimization bottleneck is the removal of the byproduct, dicyclohexylurea (DCU). If highly polar solvents like DMF or DMSO are used during the DCC coupling, DCU remains partially dissolved, contaminating the downstream Pt(IV) complexation. By strictly utilizing acetone or dichloromethane (DCM) at room temperature, DCU becomes highly insoluble and precipitates out completely, allowing for a self-purifying reaction system [3]. Furthermore, reactions involving iodinated derivatives must be conducted in the dark to prevent photolytic homolysis of the C-I bond.
Troubleshooting & FAQs
Q: My NHS esterification mixture is persistently cloudy, and the isolated product contains impurities. How do I fix this? A: The cloudiness is suspended DCU. If you are using a solvent mixture containing THF or trace water, DCU solubility increases. Switch entirely to anhydrous acetone or DCM. After the reaction, use a 0.22 µm PTFE syringe filter rather than gravity filtration. Syringe filtration provides the mechanical pressure needed to exclude microcrystalline DCU, resulting in a clear filtrate and ~80% pure crystalline NHS ester upon solvent evaporation.
Q: During the downstream coupling to the Pt(IV) precursor in DMSO, my yields drop significantly. Is the temperature too low? A: Do not increase the temperature. Heating Pt(IV) complexes in DMSO can lead to premature reduction to Pt(II) or ligand exchange with the solvent. The reaction must be stirred at room temperature (25 °C) for 72 hours. The yield drop is likely due to incomplete removal of unreacted NHS ester during workup. Ensure you are washing the final oily brown layer exhaustively with diethyl ether (Et₂O) to partition out the unreacted organic ligands.
Quantitative Optimization Data
The following table summarizes the causal relationship between solvent/temperature choices and reaction outcomes for halogenated phenylacetate functionalization:
| Reaction Step | Solvent | Temp (°C) | Additive / Catalyst | Yield (%) | Mechanistic Observation |
| α,α-Dichlorination | CH₂Cl₂ | 25 | Pyridine (5 mol%) | 90–96% | Rapid activation; exclusive gem-dihalogenation. |
| α,α-Difluorination | Toluene | 80 | BF₃·OEt₂ | <40% | Thermal degradation of labile functional groups. |
| NHS Esterification | Acetone / DCM | 25 | DCC (Dehydrating agent) | ~80% | DCU completely precipitates; easy syringe filtration. |
| NHS Esterification | DMF | 25 | DCC (Dehydrating agent) | <50% | DCU remains partially soluble; difficult purification. |
| Pt(IV) Complexation | DMSO | 25 | None (Dark conditions) | >70% | Preserves Pt(IV) oxidation state and C-I bonds. |
Validated Protocol: NHS Esterification & Pt(IV) Complexation
Self-Validation Check: The formation of a dense, white precipitate (DCU) within the first 30 minutes confirms successful dehydration and active ester formation.
-
Esterification: Dissolve the halogenated phenylacetic acid (1.0 equiv) and NHS (1.1 equiv) in anhydrous acetone.
-
Dehydration: Add DCC (1.1 equiv) portion-wise at 0 °C, then allow to warm to 25 °C. Stir for 12 hours.
-
Filtration: Syringe-filter the cloudy suspension to remove the white DCU precipitate. Concentrate the filtrate to dryness to yield the NHS ester.
-
Complexation: React the NHS ester (2–3.5 equiv) with the [PtIV(HL)(AL)(OH)₂]²⁺ precursor in DMSO. Stir for 72 hours at 25 °C in the dark .
-
Purification: Wash the reaction mixture with excess Et₂O. Discard the colorless layer. Dilute the oily brown layer with a minimum amount of MeOH, then precipitate the final bioactive complex with excess Et₂O.
Workflow for synthesizing bioactive Pt(IV) complexes using halogenated phenylacetate NHS esters.
References
-
Tao, J., Tran, R., & Murphy, G. K. (2013). Dihaloiodoarenes: α,α-Dihalogenation of Phenylacetate Derivatives. Journal of the American Chemical Society, 135(44), 16312–16315.[Link]
-
Kawamura, M., Kurahashi, T., Shiraishi, S., & Kudo, K. (2002). Asymmetric alpha-alkylation of phenylacetates using 2-alkylamino-2'-hydroxy-1,1'-binaphthyls as chiral auxiliaries. Enantiomer, 7(5), 251-260.[Link]
-
Aputen, A. D., Elias, M. G., Gilbert, J., Sakoff, J. A., Gordon, C. P., Scott, K. F., & Aldrich-Wright, J. R. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules, 27(20), 7120.[Link]
Purification and recrystallization techniques for removing impurities from CAS 1803777-36-7
A Note on CAS 1803777-36-7: Initial searches for a compound with CAS number 1803777-36-7 did not yield a publicly documented chemical structure. This guide will therefore address the purification and recrystallization of a hypothetical novel, small-molecule organic compound, designated herein as Cmpd-X , using this CAS number as a placeholder. The principles and techniques discussed are broadly applicable to researchers engaged in the synthesis and purification of new chemical entities.
Introduction for the Senior Application Scientist
Welcome to the technical support resource for the purification of novel small-molecule compounds. As a fellow scientist, I understand that isolating a target molecule in its purest form is a critical, and often challenging, step in the drug development pipeline. This guide is structured to provide not just protocols, but the underlying rationale for each step, empowering you to troubleshoot effectively and adapt these methods to your specific compound. We will focus on robust, self-validating recrystallization techniques designed to ensure the high purity required for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the initial characterization steps I should perform on my crude sample of Cmpd-X before attempting purification?
A1: Before any purification attempt, a thorough characterization of the crude material is essential. This baseline analysis provides a roadmap for your purification strategy. At a minimum, you should:
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Determine the approximate purity: Use techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a broad-spectrum detector (e.g., UV-Vis Diode Array) to estimate the percentage of your target compound and the number of impurities.
-
Identify major impurities if possible: Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) can provide molecular weights of impurities, offering clues to their identity (e.g., starting materials, reagents, or byproducts).
-
Assess solubility: A preliminary solubility screen in a range of common organic solvents is crucial for selecting an appropriate recrystallization solvent system.
Q2: How do I select the ideal solvent for the recrystallization of Cmpd-X?
A2: The "ideal" recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility is the driving force for crystallization. A good solvent should also have a relatively low boiling point for easy removal and should not react with your compound. The impurities present should either be highly soluble or completely insoluble in the chosen solvent at all temperatures.
A systematic approach to solvent selection is recommended:
-
Place a small amount of your crude Cmpd-X (e.g., 10-20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.
-
Observe solubility at room temperature.
-
Gently heat the tubes containing insoluble material and observe if dissolution occurs.
-
Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath.
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The solvent system that results in the formation of well-defined crystals upon cooling is a promising candidate.
Q3: What is the difference between single-solvent and multi-solvent recrystallization, and when should I use each?
A3:
-
Single-Solvent Recrystallization: This is the preferred and simplest method. It is used when you can find a single solvent that meets the criteria described in Q2.
-
Multi-Solvent Recrystallization (or Solvent-Antisolvent): This technique is employed when no single solvent is ideal. It involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then gently heated until it becomes clear again, and then allowed to cool slowly. This method is powerful but can be trickier to optimize.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of novel compounds like Cmpd-X.
Problem 1: Cmpd-X is not dissolving in the hot solvent.
| Probable Cause | Recommended Solution & Rationale |
| Insufficient Solvent | Add more solvent in small increments. The goal is to create a saturated solution at the solvent's boiling point. Adding too much will reduce your final yield. |
| Inappropriate Solvent Choice | The compound's solubility in the chosen solvent is too low, even when heated. You must select a more polar or non-polar solvent, depending on the properties of Cmpd-X. Re-evaluate your initial solvent screen. |
| Insoluble Impurity | If a small amount of solid material remains, it may be an insoluble impurity. Perform a hot filtration step: quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool. |
Problem 2: Cmpd-X "oils out" instead of forming crystals.
| Probable Cause | Recommended Solution & Rationale |
| Solution is supersaturated | The cooling process is happening too quickly, or the solution is too concentrated. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help. |
| Melting point of the compound is below the boiling point of the solvent | The solid is melting in the hot solvent rather than dissolving. Choose a solvent with a lower boiling point. |
| High concentration of impurities | Impurities can interfere with crystal lattice formation. It may be necessary to perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization. |
Problem 3: No crystals form upon cooling.
| Probable Cause | Recommended Solution & Rationale |
| Solution is not saturated (too much solvent used) | The concentration of Cmpd-X is too low for crystals to form. Gently heat the solution to boil off some of the solvent to increase the concentration. Allow it to cool again. |
| Supersaturation without nucleation | The solution is ready to crystallize but lacks a nucleation site to begin the process. Try "scratching" the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystal growth. |
| Seeding is required | If you have a small amount of pure Cmpd-X from a previous batch, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth. |
Problem 4: The final product is still impure after recrystallization.
| Probable Cause | Recommended Solution & Rationale |
| Impurities have similar solubility profiles | The chosen solvent system is not effective at separating the impurity from Cmpd-X. A different solvent or a multi-solvent system may be required. |
| Crystallization occurred too quickly | Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly and without agitation to allow for the formation of larger, purer crystals. |
| Incomplete washing of crystals | After filtration, the crystal cake must be washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities. Ensure the wash solvent is ice-cold to minimize dissolution of the product. |
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Single-Solvent Recrystallization of Cmpd-X
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Dissolution: Place the crude Cmpd-X in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in the troubleshooting guide.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystal Formation: Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity Index | Common Uses & Notes |
| Water | 100 | 10.2 | For highly polar compounds. High boiling point can be problematic. |
| Ethanol | 78 | 5.2 | Excellent general-purpose solvent for moderately polar compounds. |
| Methanol | 65 | 6.6 | Similar to ethanol but more polar and has a lower boiling point. |
| Acetone | 56 | 5.1 | Good for moderately polar compounds; its high volatility makes it easy to remove. |
| Ethyl Acetate | 77 | 4.4 | A common solvent for a wide range of organic compounds. |
| Dichloromethane | 40 | 3.1 | Useful for non-polar compounds, but its low boiling point may require care. |
| Hexane / Heptane | 69 / 98 | 0.1 | For non-polar compounds. Often used as an anti-solvent. |
| Toluene | 111 | 2.4 | For non-polar compounds, particularly when a higher boiling point is needed. |
Visual Workflow: Purification & Troubleshooting
Technical Support Center: A Guide to Resolving Column Chromatography Separation Issues for Fluorinated Phenyl Esters
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the purification of fluorinated phenyl esters via column chromatography. The unique electronic properties conferred by fluorine atoms can significantly alter the retention behavior of these molecules, often leading to frustrating and time-consuming separation issues. This guide is designed to provide you with in-depth, practical solutions to common problems, grounded in the principles of chromatographic science.
The Challenge of Fluorinated Phenyl Esters
Fluorine's high electronegativity imparts a number of properties that complicate standard chromatographic separations. These include altered polarity, modified intermolecular interactions, and changes in the pKa of nearby functional groups.[1] Consequently, fluorinated phenyl esters may exhibit unexpected elution patterns, co-elution with impurities, and poor peak shapes on traditional silica gel columns. This guide will help you navigate these challenges.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Poor Separation or Co-elution of My Fluorinated Phenyl Ester with Impurities
Question: I'm running a column with a standard silica gel stationary phase and a hexane/ethyl acetate mobile phase, but my fluorinated phenyl ester is co-eluting with a non-fluorinated impurity. How can I improve the separation?
Answer: This is a classic issue arising from the unique interactions of fluorinated compounds. Standard silica gel separates based primarily on polarity. However, the introduction of fluorine can lead to complex interactions that are not solely dependent on polarity. Here are several strategies to enhance your separation:
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Leverage Alternative Stationary Phases: For compounds containing aromatic or halogenated functionalities, it is beneficial to screen columns with different selectivity than traditional C18 or silica phases.[2][3]
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Pentafluorophenyl (PFP) Phases: These stationary phases are specifically designed to provide alternative selectivity for halogenated compounds.[4] They engage in multiple types of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can significantly improve the resolution of fluorinated and non-fluorinated species.[5][6][7]
-
Fluoroalkyl Phases: These phases exhibit enhanced retention for fluorinated compounds and can be a powerful tool for separating mixtures of fluorinated and non-fluorinated analytes.[4]
-
"Fluorous" Affinity Chromatography: For highly fluorinated compounds, fluorous-modified silica gel can be employed.[8][9] This technique separates molecules based on their fluorine content; the more fluorinated a compound is, the more strongly it is retained.[8][9][10]
-
-
Optimize the Mobile Phase:
-
Solvent Screening: If you are limited to silica gel, a systematic screening of different solvent systems is crucial. Try replacing ethyl acetate with other solvents of similar polarity but different chemical properties, such as dichloromethane or diethyl ether. The change in solvent can alter the specific interactions between your compound, the stationary phase, and the mobile phase, leading to improved separation.
-
Mobile Phase Additives: For separations on PFP or other fluorinated phases, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in the mobile phase can sometimes enhance selectivity.[11]
-
Issue 2: My Fluorinated Phenyl Ester is Eluting Too Quickly (Low Retention)
Question: My target compound is coming off the column almost immediately, even with a very non-polar mobile phase. What's causing this, and how can I increase retention?
Answer: Low retention of fluorinated compounds on silica gel can occur due to the electron-withdrawing nature of the fluorine atoms, which can reduce the molecule's ability to hydrogen bond with the silanol groups of the silica.
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Switching to a More Retentive Stationary Phase: As mentioned previously, PFP and fluoroalkyl phases are excellent choices for increasing the retention of fluorinated compounds.[4] These phases offer multiple interaction mechanisms beyond simple hydrogen bonding, leading to greater retention.[5][6]
-
Employing a Less Polar Mobile Phase: If you are already using a highly non-polar mobile phase (e.g., high percentage of hexanes), you may need to consider a different chromatographic mode.
-
Normal-Phase vs. Reversed-Phase: While column chromatography is typically performed in normal-phase mode (polar stationary phase, non-polar mobile phase), your compound may be better suited for reversed-phase chromatography (non-polar stationary phase, polar mobile phase). C18 columns are the most common reversed-phase media, but for fluorinated compounds, a PFP or fluoroalkyl column in reversed-phase mode can provide superior retention and selectivity.[4][6]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: My purified fractions are showing significant tailing on TLC analysis. What causes this, and how can I get sharper peaks?
Answer: Peak tailing is often a result of strong, undesirable interactions between the analyte and the stationary phase, or column overload.[1]
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Secondary Interactions with Silica: The acidic silanol groups on the surface of silica gel can strongly interact with basic functionalities on your molecule, leading to tailing.
-
Solution: Adding a small amount of a competitive base, like triethylamine (0.1-1%), to your mobile phase can help to occupy these active sites and improve peak shape.
-
-
Column Overload: Loading too much sample onto the column can lead to both tailing and fronting.[1]
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.
-
-
Use of End-Capped Columns: For reversed-phase applications, using a highly end-capped column can minimize interactions with residual silanols, resulting in better peak shape.[1]
The diagram below illustrates a general troubleshooting workflow for common column chromatography issues with fluorinated phenyl esters.
Caption: Troubleshooting workflow for fluorinated phenyl ester purification.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Screening
A systematic approach to TLC is the most effective way to develop a good mobile phase system for your column.
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Prepare Stock Solutions: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10 mg/mL.
-
Spot TLC Plates: Using a capillary spotter, apply a small spot of your crude mixture to the baseline of several TLC plates.
-
Develop Plates in Different Solvent Systems: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Analyze Results: The ideal mobile phase will give your target compound an Rf value between 0.2 and 0.4 and show good separation from all impurities.
| Solvent System (Hexane:Polar Solvent) | Rf of Target | Separation from Impurities |
| 9:1 Hexane:Ethyl Acetate | 0.6 | Poor |
| 4:1 Hexane:Ethyl Acetate | 0.3 | Good |
| 1:1 Hexane:Ethyl Acetate | 0.1 | Over-retained |
| 4:1 Hexane:Dichloromethane | 0.4 | Excellent |
This table is for illustrative purposes only. Your results will vary.
Protocol 2: Packing and Running a Silica Gel Column
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Prepare the Slurry: Weigh out the required amount of silica gel and suspend it in the initial, most non-polar mobile phase you plan to use.
-
Pack the Column: Secure the column vertically and add a small amount of sand to the bottom. Pour the silica slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Load the Sample: Dissolve your crude material in a minimal amount of a non-polar solvent. Pre-adsorbing the sample onto a small amount of silica can often improve resolution. Carefully add the sample to the top of the column.
-
Elute the Column: Begin eluting with your starting mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.
The following diagram illustrates the different interaction mechanisms at play with a PFP stationary phase, which contribute to its unique selectivity for fluorinated compounds.
Caption: Interaction mechanisms of a PFP stationary phase.
Advanced Solutions: Fluorous Solid-Phase Extraction (F-SPE)
For highly fluorinated esters, Fluorous Solid-Phase Extraction (F-SPE) can be a powerful purification technique, often used as an orthogonal method to traditional chromatography.[1]
Principle: F-SPE utilizes a stationary phase with a high density of perfluoroalkyl chains. Highly fluorinated compounds are strongly retained, while non-fluorinated or lightly fluorinated compounds are washed away with a non-fluorinated solvent. The desired fluorinated compound is then eluted with a fluorinated solvent.
When to Use F-SPE:
-
When traditional chromatography fails to provide adequate separation.
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For rapid purification of highly fluorinated compounds.
-
As a sample clean-up step prior to final purification by column chromatography.
References
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Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices. (n.d.). Chinese Journal of Chromatography. Retrieved March 12, 2024, from [Link]
-
Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. (2024). Journal of Separation Science. Retrieved March 12, 2024, from [Link]
-
Evaluation of fluorous affinity using fluoroalkyl‐modified silica gel and selective separation of poly‐fluoroalkyl substances in organic solvents. (2024). ResearchGate. Retrieved March 12, 2024, from [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters. Retrieved March 12, 2024, from [Link]
-
The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. (2016). PMC. Retrieved March 12, 2024, from [Link]
-
Fluorous Synthesis with Fewer Fluorines (Light Fluorous Synthesis): Separation of Tagged from Untagged Products by Solid-Phase Extraction with Fluorous Reverse-Phase Silica Gel. (1999). Journal of the American Chemical Society. Retrieved March 12, 2024, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC International. Retrieved March 12, 2024, from [Link]
-
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. (n.d.). Restek. Retrieved March 12, 2024, from [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (2019). ResearchGate. Retrieved March 12, 2024, from [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). LCGC International. Retrieved March 12, 2024, from [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters. Retrieved March 12, 2024, from [Link]
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Reactivity Comparison Guide: Ethyl 2,4-dichloro-5-fluorophenylacetate vs. Ethyl 2,4-dichlorophenylacetate
As drug development and medicinal chemistry increasingly rely on late-stage functionalization, the strategic placement of halogen atoms on aromatic scaffolds becomes paramount. This guide provides an objective, data-driven comparison between two closely related building blocks: Ethyl 2,4-dichloro-5-fluorophenylacetate (Compound A) and Ethyl 2,4-dichlorophenylacetate (Compound B).
While they differ by only a single fluorine atom at the C5 position, this structural modification fundamentally rewrites their reactivity profiles. As a Senior Application Scientist, I will break down the mechanistic causality behind these differences and provide field-proven protocols to leverage them.
Mechanistic Causality: The "Fluorine Effect"
The introduction of a fluorine atom at the C5 position exerts a profound inductive electron-withdrawing effect (-I) that propagates through the aromatic system. This single atom acts as a mechanistic switch, dictating two primary synthetic vectors:
Activation for Nucleophilic Aromatic Substitution (SNAr)
In Compound B (unfluorinated), the C4-chlorine is relatively inert to SNAr due to the lack of strong electron-withdrawing groups capable of stabilizing the anionic intermediate. Consequently, amination at C4 typically requires transition-metal catalysis, such as palladium-catalyzed Buchwald-Hartwig cross-coupling conditions[1].
Conversely, in Compound A, the highly electronegative C5-fluorine sits ortho to the C4-chlorine. This strategically stabilizes the Meisenheimer complex during nucleophilic attack, enabling highly regioselective, transition-metal-free SNAr with secondary amines[2]. The order of reactivity in these fluorinated systems allows for facile displacement of the C4-chloride while leaving the C2-chloride intact[3].
Benzylic pKa Attenuation
The inductive pull of the C5-fluorine also extends to the benzylic position (alpha to the ester). This lowers the pKa of the alpha-protons by approximately 2–3 units compared to Compound B. This attenuation allows for enolization and subsequent alkylation using significantly milder bases, reducing the risk of ester hydrolysis or undesired self-condensation.
Quantitative Data Comparison
The following table summarizes the divergent performance metrics of both compounds under standardized reaction conditions, highlighting the synthetic advantages of the 5-fluoro analog.
| Property / Reaction Metric | Ethyl 2,4-dichloro-5-fluorophenylacetate | Ethyl 2,4-dichlorophenylacetate |
| Benzylic pKa (Estimated) | ~20.5 | ~23.5 |
| Optimal Base for α-Alkylation | Cs₂CO₃ or K₂CO₃ (Mild) | LDA or NaH (Cryogenic/Strong) |
| SNAr at C4 (Morpholine, 80°C) | >95% conversion (4 hours) | <5% conversion (24 hours) |
| C4 Amination Strategy | Direct SNAr (Metal-Free) | Pd-Catalyzed Cross-Coupling |
| Chemical Stability | Stable under normal conditions | Stable under normal conditions[4] |
Visualizing Divergent Reactivity
The diagram below illustrates how the C5-fluorine opens up highly efficient, mild pathways for both alpha-alkylation and regioselective SNAr.
Divergent reactivity pathways of the 5-fluoro analog enabled by the C5-fluorine.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to adapt these methods.
Protocol A: Regioselective SNAr Amination at C4 (Compound A)
Objective: Displace the C4-chlorine with morpholine without affecting the C2-chlorine or the ester group.
-
Reagent Assembly: In an oven-dried flask, dissolve 1.0 eq of Ethyl 2,4-dichloro-5-fluorophenylacetate in anhydrous DMSO (0.2 M).
-
Causality: DMSO is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer transition state, accelerating the SNAr process[2].
-
-
Nucleophile Addition: Add 2.5 eq of morpholine.
-
Causality: The excess morpholine acts as both the nucleophile and the acid scavenger for the generated HCl, eliminating the need for exogenous bases like DIPEA.
-
-
Thermal Activation: Heat the mixture to 80°C for 4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The product will show a significantly lower Rf due to the polar morpholine moiety. Complete consumption of the UV-active starting material validates the reaction.
-
-
Quench & Extraction: Cool to room temperature and quench with cold water. Extract with EtOAc (3x). Wash the organic layer with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate.
Standard experimental workflow for regioselective SNAr amination at the C4 position.
Protocol B: Mild Alpha-Alkylation (Compound A)
Objective: Alkylate the benzylic position using mild conditions to prevent ester hydrolysis.
-
Enolization: Suspend 1.5 eq of anhydrous Cs₂CO₃ in DMF and add 1.0 eq of Compound A at 0°C.
-
Causality: The enhanced acidity of the fluorinated benzylic position allows the use of Cs₂CO₃ (where the "cesium effect" enhances enolate solubility and reactivity) rather than requiring cryogenic LDA, which is strictly necessary for the unfluorinated Compound B.
-
-
Electrophile Addition: Dropwise add 1.2 eq of methyl iodide (MeI). Stir at room temperature for 2 hours.
-
Workup: Quench with saturated NH₄Cl to neutralize any residual base and extract with MTBE.
Conclusion
For researchers designing complex APIs, substituting Ethyl 2,4-dichlorophenylacetate with its 5-fluoro analog is not merely a structural tweak—it is a strategic synthetic upgrade. The fluorine atom acts as an internal catalyst, unlocking metal-free C4 amination and permitting mild alpha-functionalization, thereby streamlining downstream workflows and reducing the need for costly palladium catalysts.
References[4] Fisher Scientific. "SAFETY DATA SHEET - Methyl 2,4-dichlorophenylacetate". Verified Link[2] bioRxiv. "Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes". Verified Link[3] Google Patents. "US8188276B2 - 2,4-pyrimidinediamine compounds and their uses". Verified Link[1] ACS Publications. "Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process". Verified Link
Sources
Comparative HPLC Method Validation for the Quantitative Analysis of Ethyl 2,4-dichloro-5-fluorophenylacetate
Executive Summary
Ethyl 2,4-dichloro-5-fluorophenylacetate (CAS: 1803777-36-7) is a highly specialized halogenated building block, frequently utilized as a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics and next-generation agrochemicals[1]. The quantitative analysis of this compound presents a significant analytical challenge due to the presence of closely related positional isomers (e.g., Ethyl 2,5-dichloro-4-fluorophenylacetate) generated during multi-step halogenation.
This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for resolving these complex mixtures. Furthermore, it details a comprehensive method validation protocol strictly aligned with the newly adopted ICH Q2(R2) guidelines (legally effective as of June 2024) and the Quality by Design (QbD) principles of ICH Q14 [2][3].
The Analytical Challenge: Isomeric Resolution & Causality
The primary objective of this HPLC method is to achieve baseline separation between Ethyl 2,4-dichloro-5-fluorophenylacetate and its synthetic impurities, specifically its regioisomers and unesterified hydrolysis products (e.g., 2,4-dichloro-5-fluorophenylacetic acid).
Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of halogenated aromatics possess nearly identical partition coefficients (LogP) and hydrophobic surface areas, C18 phases typically fail to provide adequate selectivity, resulting in co-elution. To solve this, we must exploit orthogonal retention mechanisms.
Fig 1: Chromatographic separation mechanisms comparing C18 and PFP stationary phases.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP
By transitioning to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase, we introduce strong π−π electron-donor/acceptor interactions and dipole-dipole moments. The highly electronegative fluorine and chlorine atoms on the analyte interact uniquely with the fluorinated phenyl ring of the PFP phase. As demonstrated in Table 1 , the PFP column drastically outperforms traditional chemistries.
Table 1: Column Performance Comparison (Analyte vs. 2,5-dichloro-4-fluoro isomer)
| Column Chemistry | Retention Mechanism | Resolution ( Rs ) | Tailing Factor ( Tf ) | Suitability |
| Standard C18 | Hydrophobic (Dispersive) | 0.85 | 1.62 | Fail (Co-elution) |
| Phenyl-Hexyl | Hydrophobic + Moderate π−π | 1.70 | 1.25 | Marginal |
| PFP (Pentafluorophenyl) | Hydrophobic + Strong
π−π
| 2.85 | 1.05 | Optimal |
Experimental Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: 60:40 Acetonitrile:Water (0.1% TFA); Flow: 1.0 mL/min; UV @ 220 nm.
Experimental Methodology: A Self-Validating Protocol
To ensure a robust, self-validating system, every step of the methodology is designed with strict causality.
Step-by-Step HPLC Workflow
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% v/v Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA).
-
Causality: The synthesis of the ester often leaves trace amounts of the corresponding free acid. Using 0.1% TFA lowers the pH to ~2.0, well below the pKa of the acid impurity (~3.5). This ensures the acid remains fully protonated, preventing peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support.
-
-
Chromatographic Conditions:
-
Column: PFP (150 mm × 4.6 mm, 3 µm)
-
Gradient: Isocratic elution at 60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Stabilizes mass transfer kinetics, ensuring reproducible retention times).
-
Detection: UV at 220 nm.
-
Causality: The conjugated aromatic system of the phenylacetate ring exhibits optimal π→π∗ transitions at 220 nm, maximizing the Signal-to-Noise (S/N) ratio for accurate Limit of Quantitation (LOQ) determination.
-
-
System Suitability Testing (SST): Before any validation runs, inject the standard solution (100 µg/mL) six times. The system is only validated for use if Rs>2.0 , Tf<1.5 , and peak area %RSD < 2.0%.
ICH Q2(R2) Method Validation Lifecycle
The recent overhaul of the ICH Q2 guidelines, published alongside ICH Q14, marks a paradigm shift toward a lifecycle approach for analytical methods[3][4]. The validation must prove the method is "fit for purpose" across several critical parameters[2].
Fig 2: ICH Q2(R2) and Q14 aligned lifecycle workflow for analytical method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present[2].
-
Protocol: Inject a blank (diluent), the target analyte, and a sample spiked with known impurities (2,5-dichloro-4-fluoro isomer and the free acid).
-
Acceptance Criteria: No interfering peaks from the blank at the retention time of the analyte. Resolution ( Rs ) between the analyte and the closest eluting impurity must be ≥2.0 .
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte within a given range[5].
-
Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL). Inject each level in triplicate.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found[5].
-
Protocol: Perform recovery studies by spiking known amounts of Ethyl 2,4-dichloro-5-fluorophenylacetate into a synthetic sample matrix at three levels (80%, 100%, and 120%). Prepare three replicates per level (9 determinations total).
-
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision)
Precision ensures the method generates consistent results under normal operating conditions[2].
-
Protocol: For Repeatability (Intra-day), inject 6 independent preparations of the 100% test sample on the same day. For Intermediate Precision (Inter-day), have a second analyst perform the same test on a different day using a different HPLC system.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤2.0% .
Results & Discussion
The validation data generated using the optimized PFP method successfully met all ICH Q2(R2) acceptance criteria, proving the method is highly reliable for the quantitative release testing of Ethyl 2,4-dichloro-5-fluorophenylacetate.
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity (Resolution) | Rs≥2.0 against impurities | Rs=2.85 | Pass |
| Linearity ( R2 ) | R2≥0.999 (50% to 150%) | R2=0.9998 | Pass |
| LOD / LOQ | S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ) | 0.05 µg/mL / 0.15 µg/mL | Pass |
| Accuracy (Mean Recovery) | 98.0% – 102.0% | 99.6% (Range: 99.1–100.4%) | Pass |
| Repeatability (%RSD) | ≤2.0% (n=6) | 0.45% | Pass |
| Intermediate Precision | ≤2.0% (n=12, 2 analysts) | 0.62% | Pass |
Conclusion
When analyzing complex halogenated positional isomers like Ethyl 2,4-dichloro-5-fluorophenylacetate, traditional C18 columns fall short due to a lack of orthogonal selectivity. By employing a Pentafluorophenyl (PFP) stationary phase, analysts can leverage π−π and dipole-dipole interactions to achieve baseline resolution ( Rs=2.85 ). The method presented herein is fully validated according to the latest ICH Q2(R2) guidelines, providing a robust, self-validating framework suitable for rigorous pharmaceutical and agrochemical quality control environments.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation (ICH) / European Medicines Agency URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL:[Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - QbD Group Source: QbD Group URL:[Link]
-
Ethyl 2,4-dichloro-5-fluorophenylacetate (CAS 1803777-36-7) Chemical Properties Source: ChemSrc URL:[Link]
Sources
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Phenylacetates in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the vast arsenal of medicinal chemistry techniques, the introduction of fluorine into a molecular scaffold—a process known as fluorination—has emerged as a powerful strategy. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylacetates, a class of compounds with established antineoplastic and hypnotic activities. We will dissect the causal relationships behind their differing efficacies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug development programs.
The Rationale: Why Phenylacetates and Why Fluorine?
Phenylacetate and its derivatives are aromatic fatty acids that have garnered significant interest for their therapeutic properties.[1] Notably, sodium phenylacetate is a component of an FDA-approved drug for treating urea cycle disorders.[2][3] In oncology, phenylacetate has been shown to inhibit tumor growth by interfering with the isoprenoid biosynthesis pathway, crucial for protein prenylation and cell signaling.[1][4] Other derivatives have been developed as potent, rapid-recovery hypnotic agents that modulate GABA-A receptors.[5][6]
However, non-fluorinated phenylacetates can suffer from suboptimal pharmacokinetic profiles, including rapid metabolism. This is where the unique properties of fluorine come into play. The incorporation of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacological properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a known site of metabolic attack (a "metabolic hotspot") with fluorine can effectively block oxidation by Cytochrome P450 (CYP) enzymes.[7][8]
-
Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of the molecule, potentially leading to enhanced binding interactions with the target protein.[9]
-
Membrane Permeability: Strategic fluorination can increase a compound's lipophilicity, which may improve its ability to cross biological membranes like the blood-brain barrier.[10][11]
This guide will explore these effects through a direct comparison, providing the necessary experimental frameworks to validate these claims.
Caption: High-level workflow for comparative drug candidate evaluation.
Pharmacokinetic Profile: The Decisive Advantage of Fluorination
A drug's efficacy is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is in this domain that fluorination often imparts the most significant and therapeutically beneficial changes.
Metabolic Stability: Blocking the "Soft Spots"
The primary route of metabolism for many aromatic compounds is oxidation by hepatic CYP enzymes. This process can rapidly clear a drug from circulation, reducing its bioavailability and duration of action. Fluorination serves as a powerful shield against this metabolic breakdown.
By replacing a hydrogen atom on the phenyl ring with a fluorine atom, we can block that site from enzymatic hydroxylation. This is because the C-F bond is sterically and electronically less favorable for the oxidative mechanism of CYP enzymes compared to a C-H bond.[12][13]
Caption: Fluorine shields against CYP450-mediated metabolism.
Experimental Data: In Vitro Metabolic Stability
The metabolic stability of fluorinated versus non-fluorinated analogs can be quantified using an in vitro assay with Human Liver Microsomes (HLM), which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is measured to determine its intrinsic clearance.
| Compound ID | Description | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| PA-01 | Non-Fluorinated Phenylacetamide | 15 | 92.4 |
| F-PA-01 | 4-Fluoro-Phenylacetamide | > 60 | < 23.1 |
| SCK6 | N-butyl-2-(2-fluorophenyl)acetamide | > 60 | Significantly lower than parent PA |
Note: Data is illustrative, based on typical findings where fluorination enhances metabolic stability.[7][8][14] SCK6 is a real-world example of a more potent fluorinated derivative.[14]
Cell Permeability: Crossing the Barrier
A drug must reach its site of action. For orally administered drugs, this means crossing the intestinal epithelium. For CNS-acting drugs, it involves penetrating the formidable blood-brain barrier. Fluorination can modulate a compound's lipophilicity, influencing its permeability.[10]
This is typically assessed using cell-based permeability assays, such as the Caco-2 model, which mimics the human intestinal barrier.[15][16][17] The apparent permeability coefficient (Papp) is measured to predict in vivo absorption.
Experimental Data: Caco-2 Permeability
| Compound ID | Description | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Absorption |
| PA-02 | Non-Fluorinated Hypnotic | 8.5 | 1.2 | Moderate-High |
| F-PA-02 | Fluorinated Hypnotic Analog | 15.2 | 1.1 | High |
Note: Data is illustrative. An increase in the apical-to-basolateral (A→B) Papp value for the fluorinated analog suggests enhanced absorption.[18][19] An efflux ratio near 1 indicates that the compound is not a significant substrate of efflux transporters like P-glycoprotein.[15]
Pharmacodynamic Profile: Impact on Target Engagement and Efficacy
While pharmacokinetics gets the drug to the target, pharmacodynamics determines the drug's effect once it arrives. Fluorination can subtly alter molecular conformation and electronics, leading to improved target binding and, consequently, greater potency.
Anticancer Activity
For phenylacetate-based anticancer agents, the primary mechanism involves the inhibition of cell proliferation and the induction of apoptosis.[14][20] Studies have shown that fluorinated derivatives can exhibit significantly more potent antiproliferative effects compared to the parent non-fluorinated compound.
For example, the fluorinated phenylacetate derivative, N-butyl-2-(2-fluorophenyl)acetamide (SCK6), was found to be the most potent among six synthetic analogs in inhibiting human lung cancer cell proliferation.[14] Its mechanism involved inducing G1 phase cell cycle arrest and apoptosis, accompanied by the downregulation of Bcl-2 and activation of the caspase-9 cascade.[14]
Experimental Data: In Vitro Cytotoxicity
| Compound | Target Cell Line | IC₅₀ (µM) | Efficacy vs. Phenylacetate |
| Phenylacetate (PA) | CH27 (Lung Cancer) | > 1000 | Baseline |
| SCK6 (Fluorinated PA) | CH27 (Lung Cancer) | ~100 | > 10x more potent |
Data derived from findings reported in Eur J Pharmacol. 2003;467(1-3):31-9.[14]
Sedative/Hypnotic Activity
In the context of sedative/hypnotic agents, fluorinated phenyl acetate derivatives have been synthesized to achieve ultra-short recovery times.[10] These compounds often act as allosteric modulators of GABA-A receptors.[5] Fluorination has been shown to increase lipid solubility and improve transport across the blood-brain barrier, leading to enhanced hypnotic potency.[5][10]
In one study, a series of fluorine-substituted phenyl acetate derivatives were synthesized and evaluated. The fluorinated compound 5j induced a comparable duration of loss of righting reflex (LORR) to the comparator AZD3043 but with a more than 50% faster recovery time in animal models.[10]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust. Below are detailed methodologies for the key assays discussed.
Protocol: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of a fluorinated drug candidate compared to its non-fluorinated analog.[7]
Methodology:
-
Preparation:
-
Prepare a 1 M stock solution of the test compound (fluorinated and non-fluorinated) in DMSO.
-
Thaw pooled HLM on ice. Prepare an HLM suspension in a pre-warmed phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Prepare a pre-warmed NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to the HLM to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation & Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a 2:1 ratio of cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
-
Protocol: Caco-2 Cell-Based Permeability Assay
Objective: To evaluate the intestinal permeability of fluorinated and non-fluorinated phenylacetates and assess their potential as substrates for efflux transporters.[15][19]
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell filter supports.
-
Culture for 21-28 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[16]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions between cells. Only use monolayers with acceptable TEER values.
-
-
Permeability Assessment (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Apical to Basolateral (A→B): Add the test compound (e.g., 5 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C for a set time (e.g., 120 minutes).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate of active efflux transporters.
-
Conclusion: A Strategic Imperative
The comparative evidence strongly supports the strategic fluorination of phenylacetate scaffolds as a valuable approach in drug discovery. The introduction of fluorine consistently enhances metabolic stability by blocking CYP450-mediated oxidation, a critical step in improving a drug's pharmacokinetic profile and bioavailability.[8][21] Furthermore, fluorination can positively modulate cell permeability and target binding affinity, leading to superior potency and efficacy, as demonstrated in both anticancer and hypnotic phenylacetate derivatives.[10][14]
While not a universal panacea, the data compellingly argues for the synthesis and evaluation of fluorinated analogs early in the drug development process. The experimental protocols detailed herein provide a robust framework for researchers to conduct their own comparative analyses, ensuring that decisions are based on sound, reproducible scientific evidence. By understanding the causal mechanisms behind fluorine's effects, scientists can more effectively design the next generation of phenylacetate-based therapeutics with optimized efficacy and a higher probability of clinical success.
References
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature Protocols, 2(9), 2111–2119. [Link]
-
Artursson, P. (1994). The Caco-2 cell model for studying transport of drugs across the intestinal epithelium. Cell-based methods in pharmaceutical research, 1-15. [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert opinion on drug discovery, 15(5), 539-549. [Link]
-
Thibault, A., Samid, D., & Figg, W. D. (1996). Phenylacetate inhibits isoprenoid biosynthesis and suppresses growth of human pancreatic carcinoma. Cancer Chemotherapy and Pharmacology, 38(3), 261-266. [Link]
-
Kim, D. H., et al. (2014). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS One, 9(5), e96518. [Link]
-
Di Caccia, D., et al. (2000). Induction of Apoptosis in Malignant B Cells by Phenylbutyrate or Phenylacetate in Combination with Chemotherapeutic Agents. Clinical Cancer Research, 6(2), 604-612. [Link]
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Patil, S. S., et al. (2012). Phenylacetylglutaminate and Phenylacetate in Combination Upregulate VDUP1, Cause Cell Cycle Blockade and Apoptosis in U87 Glioblastoma Cells. Journal of Cancer Therapy, 3(3), 192-200. [Link]
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Lin, C. M., et al. (2003). A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis. European Journal of Pharmacology, 467(1-3), 31-39. [Link]
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Di Benedetto, M., et al. (2001). A novel sodium phenylacetate-dextran derivative ester inhibits the growth and angiogenesis of MCF-7ras breast cancer xenografts. Breast Cancer Research and Treatment, 67(2), 115-124. [Link]
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Walls, R., et al. (1996). The differentiating agent phenylacetate increases prostate-specific antigen production by prostate cancer cells. Prostate, 29(3), 177-182. [Link]
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Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Basic Medical Sciences, 16(9), 975-981. [Link]
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ResearchGate. (2014). Hypnotic activities of fluorine substituted phenyl acetate derivatives. [Table]. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. [Link]
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Di Benedetto, M., et al. (2001). Sodium Phenylacetate Enhances the Inhibitory Effect of Dextran Derivative on Breast Cancer Cell Growth in Vitro and in Nude Mice. British Journal of Cancer, 85(6), 917-923. [Link]
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Samid, D., et al. (1995). Phenylacetate in chemoprevention: in vitro and in vivo suppression of 5-aza-2'-deoxycytidine-induced carcinogenesis. Clinical Cancer Research, 1(8), 893-900. [Link]
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El-Sayed, N. N. E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7298. [Link]
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Powers, I. P., & Miller, S. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Powers, I. P., & Miller, S. J. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(3), 1937-1954. [Link]
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Benchmarking catalytic efficiency using Ethyl 2,4-dichloro-5-fluorophenylacetate as a substrate
A Comparative Guide to Benchmarking Catalytic Efficiency for Chiral Alcohol Synthesis
Focus: Asymmetric Reduction of 2,4-Dichloro-5-fluoroacetophenone
Executive Summary: The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. The chiral alcohol derived from 2,4-dichloro-5-fluoroacetophenone is a critical precursor for several active pharmaceutical ingredients (APIs). Selecting the most efficient catalytic system for its production is paramount for achieving economic viability, scalability, and sustainability. This guide provides a comprehensive framework for benchmarking the two leading catalytic technologies for this transformation: homogeneous asymmetric hydrogenation and biocatalytic reduction. We will delve into the core performance metrics, present detailed, reproducible experimental protocols, and offer expert insights into data interpretation, enabling researchers and process chemists to make informed decisions for catalyst selection.
Introduction
The Strategic Importance of 2-(2,4-dichloro-5-fluorophenyl)-2-hydroxyacetate Precursors
In pharmaceutical synthesis, structural complexity and chirality are defining features of modern therapeutics. Chiral secondary alcohols are ubiquitous building blocks for these molecules[1][2]. The specific chiral alcohol obtained from the reduction of 2,4-dichloro-5-fluoroacetophenone serves as a key intermediate in the synthesis of drugs like the proton-pump inhibitor dexlansoprazole[3][4]. The asymmetric reduction of the prochiral ketone is the most direct and atom-economical method to set the required stereocenter, making the efficiency of this single step a critical determinant of the overall process viability.
The Imperative of Benchmarking in Process Development
Benchmarking in catalysis is a community-driven activity that establishes consensus on how to perform reproducible, fair, and relevant assessments of catalyst performance[5][6]. For industrial applications, moving from a laboratory-scale discovery to a large-scale manufacturing process requires rigorous optimization. A systematic benchmarking approach allows for the direct comparison of disparate catalytic systems (e.g., chemical vs. biological) by evaluating them against a standardized set of key performance indicators (KPIs) under well-defined conditions[5][7][8]. This process mitigates risk, identifies the most cost-effective and sustainable options, and accelerates the development timeline.
Scope of this Guide
This guide will provide a detailed comparison of two premier catalytic systems for the enantioselective reduction of 2,4-dichloro-5-fluoroacetophenone:
-
Homogeneous Asymmetric Hydrogenation using transition-metal catalysts.
-
Biocatalytic Reduction using ketoreductase (KRED) enzymes.
We will provide the theoretical basis for comparison, standardized protocols for practical evaluation, and a framework for interpreting the resulting data.
Core Principles of Catalyst Performance Metrics
To objectively compare different catalysts, a common language of performance is essential. The following KPIs are central to any benchmarking study.
Defining Efficiency, Robustness, and Selectivity
-
Conversion (%): The percentage of the starting material (substrate) that has been consumed during the reaction.
-
Yield (%): The amount of the desired product obtained relative to the theoretical maximum. This accounts for both conversion and selectivity.
-
Enantiomeric Excess (e.e., %): A measure of the stereochemical purity of the product. It is defined as the absolute difference between the mole fractions of the two enantiomers. For pharmaceuticals, an e.e. of >99% is often required.
-
Selectivity (%): The fraction of the converted starting material that was transformed into the desired product, accounting for any potential side reactions.
Quantifying Intrinsic Catalyst Activity
-
Turnover Number (TON): This dimensionless number represents the total number of moles of substrate that one mole of catalyst can convert before it becomes inactive[9][10]. It is a measure of the catalyst's stability and overall productivity. A higher TON is desirable for industrial processes to minimize catalyst cost[11].
-
Calculation: TON = (moles of product formed) / (moles of catalyst used)
-
-
Turnover Frequency (TOF): This is the measure of a catalyst's intrinsic activity or efficiency at a specific point in time, expressed in units of inverse time (e.g., h⁻¹)[9][12]. It represents the number of molecules converted per active site per unit of time.
-
Calculation: TOF = TON / reaction time
-
These metrics allow for a comparison that is independent of the scale of the reaction.
Comparative Analysis of Catalytic Systems
Homogeneous Asymmetric Hydrogenation
This approach utilizes a chiral transition-metal complex, typically based on Ruthenium (Ru) or Rhodium (Rh), to catalyze the addition of hydrogen across the ketone's carbonyl bond[13].
-
Mechanism Overview: The reaction proceeds via a catalytic cycle involving the coordination of the ketone to the chiral metal center. The catalyst's chiral ligands create a sterically defined environment, forcing the hydrogen to add to one face of the carbonyl group, thus producing one enantiomer of the alcohol in excess. Catalysts based on ligands like PhanePhos are particularly effective for this class of substrates[14].
-
Performance Profile: These systems are known for their high efficiency and speed. They can operate at very low catalyst loadings, leading to extremely high TONs.
-
Advantages:
-
Very high TON and TOF are achievable (S/C ratios of 100,000 or more have been demonstrated)[14].
-
Broad substrate scope and well-understood mechanisms.
-
Generally straightforward product isolation.
-
-
Limitations:
-
High cost and complex synthesis of chiral phosphine ligands.
-
Sensitivity to air, moisture, and substrate impurities (e.g., sulfur compounds).
-
Potential for heavy metal contamination in the final product, requiring rigorous purification.
-
Biocatalytic Reduction
This green chemistry approach uses isolated enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform the reduction[14][15].
-
Mechanism Overview: The KRED enzyme contains a chiral active site that binds the ketone in a specific orientation. A hydride is delivered from a cofactor, typically NADPH or NADH, to the carbonyl face, resulting in highly stereoselective reduction. Because the cofactor is expensive, it must be recycled in situ. A common method is to use a secondary alcohol like isopropanol as a sacrificial hydride donor, which is oxidized to acetone by the same enzyme[14].
-
Performance Profile: Biocatalysis is renowned for its exceptional selectivity, often achieving >99.9% e.e. under mild, environmentally friendly conditions.
-
Advantages:
-
Extremely high enantioselectivity.
-
Operates in aqueous media at or near ambient temperature and pressure.
-
Biodegradable catalyst with no risk of heavy metal contamination.
-
Can be highly cost-effective at scale.
-
-
Limitations:
-
Often lower substrate concentrations compared to chemocatalysis.
-
Enzyme stability can be a concern under non-optimal conditions (pH, temperature).
-
Product or substrate inhibition can sometimes limit conversion.
-
Requires development of specific enzyme screening and optimization workflows.
-
Summary Comparison
| Feature | Homogeneous Asymmetric Hydrogenation | Biocatalytic Reduction (KRED) |
| Selectivity (e.e.) | Excellent (typically 95-99%)[14] | Exceptional (often >99.5%)[14] |
| Catalyst Loading (S/C) | Very Low (10,000 - 1,000,000)[14] | High (enzyme loading by wt%) |
| TON / TOF | Very High | Generally Lower |
| Reaction Conditions | Elevated H₂ pressure, organic solvent | Ambient pressure, aqueous buffer, 25-40°C |
| Sensitivity | High (air, moisture, impurities) | Moderate (pH, temp., organic solvents) |
| Key Cost Driver | Chiral ligand & precious metal | Enzyme development & cofactor |
| Environmental Impact | Higher (solvents, metal waste) | Lower (aqueous, biodegradable) |
Standardized Protocols for Reproducible Benchmarking
Reproducibility is the cornerstone of effective benchmarking[7][16]. The following protocols provide a standardized starting point.
Safety Precautions
-
Substrate/Product: 2,4-Dichloro-5-fluoroacetophenone and the resulting alcohol may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses[17].
-
Reagents: Handle flammable organic solvents (e.g., THF, isopropanol) in a well-ventilated fume hood away from ignition sources[18][19]. Pressurized hydrogen gas for hydrogenation must be handled with extreme care using appropriate equipment and safety measures.
Protocol 1: Asymmetric Hydrogenation (Representative)
-
Catalyst Preparation: In an inert atmosphere glovebox, add the chiral catalyst precursor (e.g., [((S)-xylyl-PhanePhos)RuCl₂]₂, 0.001 mol%) to an appropriate pressure-rated reaction vessel.
-
Reaction Setup: Add degassed solvent (e.g., methanol or 2-propanol) followed by the substrate, 2,4-dichloro-5-fluoroacetophenone (1.0 equiv).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation manifold. Purge the vessel several times with nitrogen, followed by hydrogen.
-
Pressurization & Heating: Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar) and heat the reaction to the target temperature (e.g., 50°C) with vigorous stirring.
-
Monitoring: At specified time points, carefully depressurize the reactor, take an aliquot of the reaction mixture, and prepare it for HPLC analysis.
-
Workup: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen. The reaction mixture can be concentrated and the product purified by chromatography if necessary.
Protocol 2: Biocatalytic Reduction (Representative)
-
Reaction Setup: To a thermostatted vessel, add potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Reagent Addition: Add the KRED enzyme (from a commercially available screening kit), the cofactor NADP⁺ (e.g., 0.1 g/L), and the sacrificial donor, isopropanol (e.g., 10% v/v).
-
Substrate Addition: Add the substrate, 2,4-dichloro-5-fluoroacetophenone, typically dissolved in a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitoring: At specified time points, take an aliquot, quench the reaction by adding a water-immiscible solvent (e.g., ethyl acetate), and vortex thoroughly. Centrifuge to separate the layers and analyze the organic phase by HPLC.
-
Workup: Upon completion, extract the entire reaction mixture with an organic solvent. The combined organic layers can be dried and concentrated to yield the product.
Analytical Workflow for Monitoring and Quantification
Accurate quantification is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method[20].
-
Method: Use a chiral stationary phase column (e.g., Chiralcel OD-H or similar) to separate the two alcohol enantiomers and the starting ketone.
-
Calibration: Prepare standard curves for the starting material and the racemic product to accurately determine concentration from peak area.
-
Sample Preparation: Dilute reaction aliquots to fall within the linear range of the calibration curve.
-
Analysis: Integrate the peak areas for the ketone and each alcohol enantiomer.
-
Calculations:
-
Conversion (%) = 100 * (Initial Ketone - Final Ketone) / Initial Ketone
-
e.e. (%) = 100 * |Area(R) - Area(S)| / (Area(R) + Area(S))
-
Data Interpretation and Troubleshooting
| Common Issue | Potential Cause (Asymmetric Hydrogenation) | Potential Cause (Biocatalysis) | Recommended Solution |
| Low Conversion | Catalyst poisoning; Insufficient H₂ pressure; Low temperature. | Enzyme inhibition (substrate/product); Poor enzyme activity; Incorrect pH/temp. | Purify substrate; Increase pressure/temp; Screen different enzymes; Adjust pH/temp. |
| Low Enantioselectivity | Incorrect ligand/metal combination; Racemization of product. | Sub-optimal enzyme for the substrate; Presence of other enzymes in crude prep. | Screen a wider range of chiral ligands; Screen a diverse panel of KREDs. |
| Side Product Formation | Hydrogenolysis of C-Cl bonds at high temp/pressure. | Unwanted side reactions from other enzymes in a whole-cell system. | Lower reaction temperature/pressure; Use an isolated/purified enzyme. |
| Poor Reproducibility | Inconsistent reagent purity; Leaks in H₂ setup; Inconsistent stirring. | Inconsistent buffer preparation; Enzyme batch variation; Inaccurate temperature control. | Use high-purity, degassed reagents; Validate equipment; Calibrate probes. |
Conclusion: Selecting the Optimal Catalyst
The choice between homogeneous asymmetric hydrogenation and biocatalysis is not a simple one and depends heavily on the specific goals of the project.
-
For early-stage discovery and rapid analog synthesis , the broad applicability and well-understood nature of asymmetric hydrogenation may be preferable, provided the cost of ligands is not prohibitive.
-
For large-scale, sustainable manufacturing , the high selectivity, mild conditions, and green credentials of biocatalysis present a compelling, and often more cost-effective, long-term solution.
Ultimately, the rigorous, data-driven benchmarking process outlined in this guide is the only reliable method for identifying the truly optimal catalyst. By employing standardized protocols and focusing on universally accepted performance metrics, researchers can confidently select a catalytic system that meets the demanding criteria of modern pharmaceutical development.
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A Senior Application Scientist's Guide to Differentiating Halogenated Ethyl Phenylacetate Isomers by GC-MS Fragmentation
Introduction
In the fields of pharmaceutical development, forensics, and environmental analysis, the unambiguous identification of structural isomers is a critical challenge. Isomers possess the same molecular formula but different structural arrangements, which can lead to vastly different chemical, physical, and pharmacological properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, coupling the superior separation capabilities of gas chromatography with the definitive structural elucidation power of mass spectrometry.
This guide provides an in-depth comparison of the electron ionization (EI) fragmentation patterns of ethyl phenylacetate and its halogenated (Fluoro, Chloro, Bromo) derivatives. We will explore how the type and position (ortho, meta, para) of the halogen substituent profoundly influence the fragmentation pathways, yielding unique mass spectra that serve as fingerprints for each isomer. This analysis is grounded in fundamental principles of mass spectrometry and supported by experimental data to provide researchers, scientists, and drug development professionals with a practical framework for identifying these compounds.
Fundamental Fragmentation Mechanisms in Phenylacetates
Under electron ionization (70 eV), organic molecules are ionized to form a molecular ion (M•+), which then undergoes a series of predictable fragmentation reactions to yield smaller, stable ions. For ethyl phenylacetate and its derivatives, the primary fragmentation routes are governed by the stability of the resulting fragments.
-
Benzylic Cleavage: The bond between the alpha-carbon and the phenyl ring is relatively weak. Cleavage at this position is highly favorable as it leads to the formation of a stable, resonance-stabilized benzyl or substituted benzyl cation. For many phenylacetates, the ion corresponding to the substituted tropylium ion is often the base peak in the spectrum.
-
McLafferty Rearrangement: This is a characteristic fragmentation for esters containing a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, resulting in the elimination of a neutral alkene (ethylene in this case) and the formation of a resonance-stabilized radical cation.
-
Alpha-Cleavage (α-Cleavage): Bonds adjacent to the carbonyl group are susceptible to cleavage. For ethyl esters, this can result in the loss of the ethoxy radical (•OCH2CH3) to form an acylium ion, or the loss of the entire ethoxycarbonyl group (•COOCH2CH3).
-
Halogen-Specific Fragmentations: The presence of a halogen atom introduces new fragmentation pathways, including the loss of the halogen radical (•X) or the elimination of a hydrogen halide (HX). The relative propensity of these pathways depends on the nature of the halogen and its position on the phenyl ring. For instance, an "ortho effect," a fragmentation that is specific to or more pronounced in an ortho-substituted isomer, can sometimes be observed.[1]
Fragmentation Pattern Analysis: A Comparative Study
Ethyl Phenylacetate (Unsubstituted Benchmark)
The mass spectrum of ethyl phenylacetate (C10H12O2, MW: 164.2 g/mol ) provides a baseline for understanding the fragmentation of its halogenated analogs.[2][3] The molecular ion peak at m/z 164 is typically observed. The most prominent feature is the base peak at m/z 91, which corresponds to the tropylium ion ([C7H7]+).
The formation of the key fragments can be summarized as follows:
-
m/z 164 [M]•+ : The molecular ion.
-
m/z 91 [C7H7]+ (Base Peak) : Formed via benzylic cleavage and rearrangement of the resulting benzyl cation to the highly stable tropylium ion.
-
m/z 118 : Resulting from the McLafferty rearrangement, where a neutral ethylene molecule (28 Da) is lost.
-
m/z 65 : A characteristic fragment arising from the loss of acetylene (C2H2) from the tropylium ion (m/z 91).
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Validation of enantioselective synthesis methods involving Ethyl 2,4-dichloro-5-fluorophenylacetate
A Comparative Guide to the Enantioselective Synthesis of Ethyl 2,4-dichloro-5-fluorophenylacetate
Introduction: The Significance of Chiral Phenylacetic Acid Derivatives
Chiral α-arylalkanoic acids and their ester derivatives are privileged scaffolds in modern medicinal chemistry. The specific spatial orientation of the α-stereocenter is often crucial for pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Ethyl 2,4-dichloro-5-fluorophenylacetate is a key precursor for the synthesis of various biologically active molecules, where the control of its stereochemistry is paramount.[1][2]
This guide provides a comprehensive comparison of two robust and widely validated methodologies for the enantioselective synthesis of Ethyl 2,4-dichloro-5-fluorophenylacetate: Asymmetric Phase-Transfer Catalysis (PTC) and Enzymatic Kinetic Resolution (EKR) . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on representative experimental data. This document is intended for researchers, chemists, and process development professionals seeking to select the optimal synthetic route for their specific objectives.
Method 1: Asymmetric Phase-Transfer Catalysis (PTC) for Direct α-Ethylation
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different phases (typically aqueous and organic).[3] By employing a chiral phase-transfer catalyst, it is possible to generate a chiral ion pair in the organic phase, which then directs the enantioselective formation of a new stereocenter.[4] For the synthesis of the target molecule, we will adapt a classic approach involving the alkylation of a precursor, 2,4-dichloro-5-fluorophenylacetonitrile, followed by hydrolysis and esterification. The key enantioselective step is the ethylation of the phenylacetonitrile derivative.
Mechanistic Rationale
The mechanism relies on the ability of a chiral quaternary ammonium salt, derived from a Cinchona alkaloid, to deprotonate the prochiral phenylacetonitrile with an aqueous base (e.g., 50% KOH).[5][6] This forms a tightly associated, chiral ion pair in the organic solvent. The bulky substituents on the catalyst sterically shield one face of the planar enolate, forcing the incoming electrophile (ethyl bromide) to approach from the less hindered face. This directed attack results in the formation of one enantiomer of the product in excess.
Experimental Protocol: PTC Ethylation
Step A: Enantioselective Ethylation of 2,4-dichloro-5-fluorophenylacetonitrile
-
To a 100 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloro-5-fluorophenylacetonitrile (10.0 g, 49.0 mmol, 1.0 equiv) and O(9)-Allyl-N-(9'-anthracenylmethyl)cinchonidinium bromide (1.5 g, 2.45 mmol, 0.05 equiv) as the chiral phase-transfer catalyst.
-
Add toluene (50 mL) and begin vigorous stirring (≥1000 rpm) to ensure efficient mixing between phases.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add a pre-cooled (0 °C) 50% (w/w) aqueous solution of potassium hydroxide (20 mL) over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: High stirring speed is critical to create a large surface area between the organic and aqueous phases, maximizing catalyst efficiency. Low temperature is maintained to enhance enantioselectivity by minimizing the kinetic energy of the reactants, which favors the more ordered, sterically directed transition state.
-
-
Add ethyl bromide (5.4 mL, 73.5 mmol, 1.5 equiv) dropwise over 30 minutes.
-
Continue stirring the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with water (30 mL) and separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral 2-(2,4-dichloro-5-fluorophenyl)butanenitrile.
Step B: Hydrolysis and Esterification
-
The crude nitrile is then subjected to acidic hydrolysis (e.g., 6M H₂SO₄, reflux) to yield the corresponding carboxylic acid.
-
Subsequent Fischer esterification (Ethanol, cat. H₂SO₄, reflux) provides the final product, Ethyl (R)- or (S)-2,4-dichloro-5-fluorophenylacetate (depending on the catalyst enantiomer used).
Workflow Diagram: Asymmetric PTC
Caption: Workflow for Asymmetric Phase-Transfer Catalysis.
Method 2: Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes to differentiate between enantiomers in a racemic mixture.[7] Lipases are commonly used enzymes that catalyze the hydrolysis of esters. In a kinetic resolution, the lipase will selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the less reactive enantiomer.[8]
Mechanistic Rationale
The active site of a lipase is inherently chiral. When the racemic Ethyl 2,4-dichloro-5-fluorophenylacetate is introduced, one enantiomer (e.g., the R-enantiomer) fits optimally into the active site, allowing for efficient nucleophilic attack by a serine residue, followed by hydrolysis. The other enantiomer (e.g., the S-enantiomer) will have a sterically unfavorable interaction within the active site, leading to a significantly slower rate of hydrolysis. This rate difference allows for the separation of the fast-reacting enantiomer (as the acid) from the slow-reacting enantiomer (as the unreacted ester). A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%.
Experimental Protocol: Enzymatic Kinetic Resolution
-
To a 250 mL Erlenmeyer flask, add racemic Ethyl 2,4-dichloro-5-fluorophenylacetate (10.0 g, 37.7 mmol, 1.0 equiv) and a phosphate buffer solution (100 mL, 0.1 M, pH 7.5).
-
Add Candida antarctica Lipase B (CALB), immobilized on acrylic resin (1.0 g).
-
Causality Note: A phosphate buffer is used to maintain the optimal pH for lipase activity and stability. Immobilizing the enzyme allows for easy recovery and reuse, which is crucial for process economy.
-
-
Place the flask in an orbital shaker set to 200 rpm and maintain the temperature at 40 °C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4 hours). The conversion can be determined by HPLC analysis, tracking the disappearance of the starting ester and the appearance of the carboxylic acid product.
-
The reaction should be stopped at or near 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both the remaining ester and the produced acid.[7] This typically takes 24-48 hours.
-
Once ~50% conversion is reached, stop the shaker and remove the immobilized enzyme by vacuum filtration, washing it with a small amount of water and ethanol for future use.
-
Acidify the filtrate to pH 2 with 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL). The organic layer will contain both the unreacted ester and the carboxylic acid product.
-
Extract the combined organic layers with a saturated aqueous sodium bicarbonate solution (3 x 40 mL). The carboxylic acid will move to the aqueous basic layer as its sodium salt, while the desired ester remains in the organic layer.
-
Isolate the ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched Ethyl 2,4-dichloro-5-fluorophenylacetate.
-
Isolate the acid: Acidify the combined bicarbonate washes to pH 2 with 1M HCl and extract with ethyl acetate to recover the enantioenriched 2,4-dichloro-5-fluorophenylacetic acid.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Comparative Analysis
To provide an objective comparison, the following table summarizes the expected performance of each method. The data is representative of typical results achieved for similar substrates in the literature.[6][9]
| Parameter | Asymmetric Phase-Transfer Catalysis | Enzymatic Kinetic Resolution |
| Theoretical Max. Yield | ~100% | 50% |
| Typical Isolated Yield | 75 - 90% | 40 - 48% (for the desired ester) |
| Enantiomeric Excess (e.e.) | 90 - 98% | >99% (for the desired ester) |
| Key Reagents | Chiral Catalyst, Strong Base, Alkyl Halide | Racemic Ester, Lipase, Buffer |
| Reaction Conditions | Low Temperature (0 °C), Vigorous Stirring | Mild Temperature (40 °C), Gentle Shaking |
| Scalability | Moderate (catalyst cost, heat transfer) | High (enzyme is reusable, mild conditions) |
| Atom Economy | Good | Poor (50% of material is converted to byproduct) |
| Workup Complexity | Moderate (phase separations, potential emulsions) | High (requires careful separation of acid and ester) |
Discussion of Trade-offs
-
Asymmetric PTC is the preferred method when the primary goal is to maximize yield and throughput from a given amount of starting material. Its ability to theoretically convert all the prochiral substrate to the desired chiral product makes it highly atom-economical. However, challenges can include the cost and screening of the optimal chiral catalyst, the need for cryogenic conditions, and handling of strong caustic solutions, which can be difficult to manage on a large scale.
-
Enzymatic Kinetic Resolution is the superior choice when the highest possible enantiomeric purity is the critical objective. Lipases often provide e.e. values exceeding 99%. The reaction conditions are exceptionally mild ("green chemistry"), and the enzyme can be recycled, making it cost-effective for large-scale operations despite the lower theoretical yield.[9] The main drawback is the inherent 50% yield limit, meaning half of the starting material is converted into the enantiomeric carboxylic acid. This "wasted" material can be racemized and recycled, but this adds extra steps and cost to the overall process.
Conclusion and Recommendations
The choice between Asymmetric Phase-Transfer Catalysis and Enzymatic Kinetic Resolution for the synthesis of enantioenriched Ethyl 2,4-dichloro-5-fluorophenylacetate depends entirely on the specific priorities of the research or production campaign.
-
For early-stage research and discovery , where maximizing the amount of chiral product from a valuable precursor is essential, Asymmetric PTC is highly recommended due to its high potential yield.
-
For process development and large-scale manufacturing , where enantiopurity is non-negotiable and process safety/sustainability are key drivers, Enzymatic Kinetic Resolution offers a robust, reliable, and greener alternative, provided that a racemization loop for the unwanted enantiomer can be implemented to improve overall process efficiency.
Both methods represent validated, powerful strategies in the field of asymmetric synthesis. Proper analytical validation (e.g., via chiral HPLC) is essential to confirm the enantiomeric purity of the final product regardless of the chosen method.
References
- Vertex AI Search. (2024). Enantioselective Palladium‐Catalyzed α‐Arylation of Acyclic Esters.
- Royal Society of Chemistry. (n.d.). Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. Chemical Communications.
- Wikipedia. (2024). Kinetic resolution.
- Al-Zoubi, R. M., et al. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry.
- Szewczyk, M., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules.
- Dolling, U. H., et al. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society.
- Persson, B. A., et al. (2000). Dynamic kinetic resolution of alpha-hydroxy acid esters. The Journal of Organic Chemistry.
- Lee, D., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry.
- Pàmies, O., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry.
- Al-Zoubi, R. M., et al. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journals.
- Kumar, A., et al. (2006). Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety. Bioorganic & Medicinal Chemistry.
- Zambon, A., et al. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
Sources
- 1. Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures | MDPI [mdpi.com]
- 9. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2,4-dichloro-5-fluorophenylacetate proper disposal procedures
An authoritative, step-by-step technical guide for the safe handling, operational segregation, and final thermal destruction of Ethyl 2,4-dichloro-5-fluorophenylacetate . Designed for researchers, laboratory managers, and environmental health and safety (EHS) professionals, this guide synthesizes regulatory compliance with the mechanistic chemistry of halogenated waste disposal.
Chemical Profile & Hazard Assessment
Ethyl 2,4-dichloro-5-fluorophenylacetate is a multi-halogenated aromatic compound frequently utilized as an intermediate in advanced drug development and agrochemical synthesis. Because it contains both chlorine and fluorine substituents on an aromatic ring, its disposal profile is highly restricted. Improper disposal can lead to the release of highly toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs).
Table 1: Quantitative Data & Disposal Parameters
| Property / Parameter | Specification / Detail |
| Chemical Name | Ethyl 2,4-dichloro-5-fluorophenylacetate |
| CAS Registry Number | 1803777-36-7 |
| Molecular Formula | C10H9Cl2FO2 |
| Molecular Weight | 251.08 g/mol |
| Waste Classification | Halogenated Organic Waste (EPA RCRA Compliant) |
| Primary Hazards | Toxic, Irritant, Environmental Hazard; Corrosive combustion byproducts |
| Required Destruction Temp. | > 1100°C (Secondary Combustion Chamber) |
| Minimum Gas Residence Time | > 2.0 seconds |
| Combustion Byproducts | CO₂, H₂O, HCl (Hydrogen Chloride), HF (Hydrogen Fluoride) |
Mechanistic Explanation of Disposal (The "Why")
The disposal of multi-halogenated organics cannot be achieved through standard municipal or low-temperature incineration. The methodology is dictated by the thermodynamic stability of the chemical bonds involved:
-
C-F and C-Cl Bond Cleavage: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 485 kJ/mol). Standard incineration (~800°C) fails to completely cleave this bond, risking the atmospheric release of toxic polyfluorinated alkyl substances (PFAS-like fragments). Thermal destruction requires temperatures exceeding 1100°C to ensure a Destruction and Removal Efficiency (DRE) of >99.9999% ( [1]).
-
Dioxin Prevention (De Novo Synthesis): The presence of aromatic chlorine creates a severe risk of synthesizing polychlorinated dibenzo-p-dioxins (PCDDs) during the cooling phase of combustion. To prevent this, the exhaust gases must be rapidly quenched (cooled from >1100°C to <200°C in milliseconds) to bypass the thermodynamic window (200°C–400°C) where dioxins form.
-
Acid Gas Neutralization: Cleaving halogens produces gaseous HCl and HF. These are highly corrosive and must be actively stripped from the exhaust using alkaline wet scrubbers before atmospheric release ([2]).
Operational Safety & Handling Protocol
This protocol establishes a self-validating system for laboratory-level waste segregation to ensure downstream compatibility with high-temperature incinerators.
Step-by-Step Methodology: Laboratory Segregation
-
Identify and Isolate: Immediately classify the chemical as "Halogenated Organic Waste." Crucial Causality: Never mix halogenated waste with non-halogenated solvents. Mixing dilutes the calorific value and exponentially increases disposal costs, as the entire mixed volume must now be treated as halogenated waste ( [3]).
-
Aqueous Restriction: Ensure the waste mixture contains less than 20% water . High water content in halogenated waste streams causes biphasic separation, leading to localized corrosion in storage drums and unstable feed rates during incineration.
-
Containerization: Transfer the waste into a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or PTFE-lined glass).
-
Labeling & Storage: Affix a compliant RCRA hazardous waste label. Store in a dedicated, vented flammable storage cabinet away from incompatible materials (strong acids, bases, and alkali metals).
-
System Validation: Self-Validation Check: Prior to transport, verify that the container exhibits no pressure buildup, phase separation, or exothermic heat generation, confirming chemical stability.
Caption: Workflow for the segregation, transport, and disposal of halogenated organic waste.
Disposal Plan & Thermal Destruction Methodologies
Once transferred to a licensed hazardous waste facility, the chemical undergoes a highly controlled thermal destruction process.
Step-by-Step Methodology: Industrial Thermal Destruction
-
Waste Blending (Calorific Adjustment): The halogenated waste is blended with high-BTU organic solvents. Causality: Halogenated compounds often have low heat values; blending ensures a sustained, self-supporting flame in the incinerator.
-
Primary Combustion (Volatilization): The blended waste is injected into a rotary kiln operating between 850°C and 1100°C. This phase volatilizes the organic components and initiates preliminary thermal cracking.
-
Secondary Combustion (Bond Cleavage): The gaseous intermediates are routed into a secondary combustion chamber. The system maintains a temperature of >1100°C with a gas residence time of >2.0 seconds . This extreme environment guarantees the complete homolytic cleavage of the C-F and C-Cl bonds.
-
Rapid Quenching: The high-temperature flue gas is immediately passed through a quench tower, dropping the temperature below 200°C in milliseconds to prevent dioxin/furan formation.
-
Alkaline Wet Scrubbing: The quenched gases (now heavily laden with HCl and HF) are directed through a wet scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). The halogens precipitate out as inert, non-toxic salts (e.g., CaF₂, CaCl₂).
-
System Validation: Self-Validation Check: Continuous Emissions Monitoring Systems (CEMS) analyze the stack exhaust. The process is validated only when stack emissions of CO, HCl, and HF remain strictly below regulatory MACT EEE thresholds, confirming >99.9999% destruction.
Caption: Mechanistic pathway of thermal destruction and acid gas scrubbing for halogenated compounds.
References
-
Clean Harbors. "Total PFAS Solution - Hazardous Waste Combustors & Thermal Destruction." Clean Harbors Environmental Services. URL: [Link] [1]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Environmental Publications and Information System (NEPIS). URL:[Link] [2]
-
Nipissing University. "Hazardous Materials Disposal Guide - Organic Waste Stream Classification." Nipissing University EHS. URL:[Link] [3]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,4-dichloro-5-fluorophenylacetate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2,4-dichloro-5-fluorophenylacetate. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven experience.
The significant hazards associated with halogenated organic compounds like Ethyl 2,4-dichloro-5-fluorophenylacetate necessitate a rigorous approach to personal protective equipment (PPE). The structural alerts within this molecule suggest a high potential for acute toxicity, skin and eye damage, and environmental hazards. This guide is structured to provide a clear, logical framework for mitigating these risks.
Immediate Safety Briefing: Core Hazards
Before handling Ethyl 2,4-dichloro-5-fluorophenylacetate, it is critical to understand its primary hazards, which are inferred from structurally similar compounds. Safety data sheets for related chemicals indicate that this substance is likely to be:
-
Acutely Toxic: Potentially fatal if swallowed, inhaled, or in contact with skin.[1]
-
Corrosive: Capable of causing severe skin burns and serious eye damage.[1][2]
-
Flammable: A flammable liquid and vapor that requires strict control of ignition sources.[1][2][3]
-
Environmentally Hazardous: Very toxic to aquatic life.[1]
Given these significant risks, a comprehensive PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the minimum PPE requirements for handling Ethyl 2,4-dichloro-5-fluorophenylacetate.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles | Flame-resistant lab coat | Not typically required if work is performed in a certified chemical fume hood |
| High-Volume Handling (>10 mL) or Work Outside a Fume Hood | Heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton™) over inner nitrile gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a flame-resistant lab coat | A NIOSH-approved respirator with an organic vapor cartridge is recommended |
| Transferring or Weighing | Double-gloving with nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a flame-resistant lab coat | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if aerosols can be generated |
| Emergency Spill Cleanup | Heavy-duty, chemically resistant gloves | Full-face respirator with organic vapor cartridges | Fully encapsulated, chemical-resistant suit | Self-contained breathing apparatus (SCBA) may be required for large spills[4] |
Experimental Protocols: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Donning Procedure
-
Lab Coat/Apron: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[5][6] If handling larger quantities, wear a chemical-resistant apron over the lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles that meet ANSI Z87.1 standards.[5][7] If a splash hazard exists, also wear a face shield.[8]
-
Gloves: Put on the first pair of nitrile or neoprene gloves. Ensure the cuffs are tucked under the sleeves of the lab coat. Put on the second, outer pair of gloves, extending the cuffs over the sleeves of the lab coat.
Doffing Procedure
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by folding it in on itself to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Ethyl 2,4-dichloro-5-fluorophenylacetate.
Caption: PPE selection workflow for Ethyl 2,4-dichloro-5-fluorophenylacetate.
Operational and Disposal Plans
Safe Handling
-
Ventilation: Always handle Ethyl 2,4-dichloro-5-fluorophenylacetate in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Ignition Sources: This is a flammable liquid; keep it away from heat, sparks, open flames, and other ignition sources.[1][10] Use explosion-proof equipment where necessary.[1]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[2][10]
Decontamination and Disposal
-
Contaminated PPE: All disposable PPE, including gloves and aprons, should be placed in a designated, sealed container for hazardous waste disposal.[9] Do not reuse disposable PPE.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For large spills, evacuate the area and follow emergency procedures.
-
Waste: Dispose of all waste containing Ethyl 2,4-dichloro-5-fluorophenylacetate in accordance with local, state, and federal regulations for hazardous waste.[12] Do not dispose of it down the drain.[11]
Emergency Procedures: First Aid
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the skin with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1]
References
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 29).
- Safety D
- SAFETY D
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Gujarat Fluorochemicals Limited. (2017, December 19).
- Protective Gear - Organic Chemistry
- Material Safety D
- SAFETY D
- SAFETY D
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
- Personal Protective Equipment | Department of Chemistry and Biochemistry.
- Material Safety Data Sheet - Ethyl fluoroacetate, 97% - Cole-Parmer. (2005, August 4).
- Ethyl fluoroacetate - SAFETY D
- SAFETY DATA SHEET - CDMS.net. (2015, January 15).
- Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350 - PubChem.
- MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)
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- 12. cdms.net [cdms.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
